molecular formula C15H11FN2O B1518006 5-(4-Fluorophenoxy)isoquinolin-8-amine CAS No. 1154275-78-1

5-(4-Fluorophenoxy)isoquinolin-8-amine

Cat. No.: B1518006
CAS No.: 1154275-78-1
M. Wt: 254.26 g/mol
InChI Key: UGLMJPBIBIZJJZ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)isoquinolin-8-amine (CAS 1154275-78-1) is a synthetic organic compound with the molecular formula C15H11FN2O and a molecular weight of 254.26 . It belongs to the class of isoquinoline derivatives, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The compound features an amine group at the 8-position and a 4-fluorophenoxy substituent at the 5-position of the isoquinoline ring system. The isoquinoline core is a structurally significant framework found in numerous biologically active alkaloids and synthetic compounds . Researchers have identified isoquinoline derivatives as possessing diverse properties, including anti-inflammatory, antifungal, antiparasitic, and anticancer activities . Furthermore, substituted isoquinoline amines have been investigated for their fluorescent properties, making them potential candidates for use in imaging and sensor development . The specific research applications of 5-(4-Fluorophenoxy)isoquinolin-8-amine are yet to be fully elucidated in the public scientific literature, but its structure positions it as a valuable building block for exploring these and other biological and optical phenomena. This product is supplied for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(4-fluorophenoxy)isoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-9H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLMJPBIBIZJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C3C=CN=CC3=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Fluorophenoxy)isoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide provides an in-depth, technical walkthrough for the synthesis and comprehensive characterization of a novel isoquinoline derivative, 5-(4-Fluorophenoxy)isoquinolin-8-amine. This molecule integrates three key pharmacophores: the versatile isoquinoline nucleus, a diaryl ether linkage known for its conformational flexibility, and an aromatic amine that serves as a critical handle for further derivatization. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework from conceptual retrosynthesis to practical execution and rigorous analytical validation.

Strategic Approach: Retrosynthetic Analysis

A logical and efficient synthesis begins with a sound retrosynthetic strategy. For the target molecule, 5-(4-Fluorophenoxy)isoquinolin-8-amine, the primary disconnections are made at the diaryl ether bond and the amine functional group.

The proposed strategy involves two key transformations:

  • C-O Bond Formation: A copper-catalyzed Ullmann condensation is selected for the formation of the diaryl ether linkage. This classic reaction is reliable for coupling aryl halides with phenols.[3][4]

  • C-N Bond Formation: The primary amine at the C-8 position is retrosynthetically derived from a nitro group. The reduction of an aromatic nitro group is a high-yielding and well-established transformation.

This approach allows for the use of commercially available or readily accessible starting materials, proceeding through a stable nitro-intermediate before the final reduction step.

G TM Target Molecule 5-(4-Fluorophenoxy)isoquinolin-8-amine I1 Intermediate 1 5-(4-Fluorophenoxy)-8-nitroisoquinoline TM->I1 Nitro Group Reduction (e.g., SnCl2/HCl) SM1 Starting Material 1 5-Bromo-8-nitroisoquinoline I1->SM1 Ullmann Condensation (C-O Coupling) SM2 Starting Material 2 4-Fluorophenol I1->SM2 Ullmann Condensation (C-O Coupling)

Caption: Retrosynthetic pathway for 5-(4-Fluorophenoxy)isoquinolin-8-amine.

Synthesis Protocol: A Step-by-Step Guide

This section details the experimental procedures for the multi-step synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[5][6]

Materials and Reagents
ReagentCAS No.Supplier
5-Bromo-8-nitroisoquinoline85433-43-2(Example) Sigma-Aldrich
4-Fluorophenol371-41-5(Example) Alfa Aesar
Copper(I) Iodide (CuI)7681-65-4(Example) Acros Organics
Cesium Carbonate (Cs₂CO₃)534-17-8(Example) TCI
N,N-Dimethylformamide (DMF)68-12-2(Example) Fisher Scientific
Tin(II) Chloride Dihydrate10025-69-1(Example) Sigma-Aldrich
Concentrated Hydrochloric Acid7647-01-0(Example) VWR
Ethyl Acetate141-78-6(Example) VWR
Sodium Bicarbonate144-55-8(Example) Fisher Scientific
Anhydrous Magnesium Sulfate7487-88-9(Example) Acros Organics
Step 1: Synthesis of 5-(4-Fluorophenoxy)-8-nitroisoquinoline

The formation of the diaryl ether is achieved via an Ullmann condensation. The use of cesium carbonate as the base allows for milder reaction conditions compared to traditional methods, while DMF serves as a polar aprotic solvent suitable for this transformation.[7]

Experimental Protocol:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-8-nitroisoquinoline (2.54 g, 10 mmol), 4-fluorophenol (1.34 g, 12 mmol), and cesium carbonate (6.52 g, 20 mmol).

  • Add copper(I) iodide (0.19 g, 1 mmol, 10 mol%).

  • Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere.

  • Add anhydrous N,N-dimethylformamide (DMF, 40 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 50 mL).

  • Dry the crude product under high vacuum. The product, 5-(4-fluorophenoxy)-8-nitroisoquinoline, can be purified further by column chromatography on silica gel if necessary.

Step 2: Synthesis of 5-(4-Fluorophenoxy)isoquinolin-8-amine

The final step is the reduction of the nitro group to a primary amine using tin(II) chloride in an acidic medium. This method is highly effective for aromatic nitro compounds and is tolerant of many other functional groups.

Experimental Protocol:

  • In a 250 mL round-bottom flask, suspend the crude 5-(4-fluorophenoxy)-8-nitroisoquinoline (approx. 10 mmol) from the previous step in ethanol (100 mL).

  • Add tin(II) chloride dihydrate (11.3 g, 50 mmol) to the suspension.

  • Heat the mixture to 70 °C with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (15 mL) dropwise over 20 minutes. The reaction is exothermic.

  • After the addition is complete, maintain the reaction at 70 °C for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Caution: This will cause vigorous gas evolution.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 5-(4-Fluorophenoxy)isoquinolin-8-amine as a pure solid.

Analytical Characterization

Unambiguous structural confirmation of the final compound is paramount for its use in further research and development.[8] A combination of spectroscopic methods is employed for this purpose.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Analytical Confirmation Synthesis Purified Final Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Analysis MS Mass Spectrometry (HRMS) Synthesis->MS Analysis IR FT-IR Spectroscopy Synthesis->IR Analysis Purity Purity Analysis (HPLC) Synthesis->Purity Analysis Final Structural Confirmation & Purity Assessment NMR->Final Data Interpretation MS->Final Data Interpretation IR->Final Data Interpretation Purity->Final Data Interpretation

Caption: Workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8] The expected chemical shifts are predicted based on the electronic environment of the nuclei.

Table 1: Predicted NMR Data for 5-(4-Fluorophenoxy)isoquinolin-8-amine

Technique Predicted Chemical Shifts (δ, ppm in CDCl₃) and Multiplicity Assignment
¹H NMR ~8.9-9.2 (d) H-1 (proton adjacent to isoquinoline N)
~8.4-8.6 (d) H-3
~7.5-7.8 (m) H-4, H-6
~7.0-7.2 (m) Protons on the 4-fluorophenoxy ring (AA'BB' system)
~6.8-7.0 (d) H-7
~4.5-5.0 (br s) -NH₂ (amine protons)
¹³C NMR ~150-155 C-1
~145-150 C-8a, C-5
~135-140 C-4a, C-8

| | ~115-130 | Aromatic carbons (C-3, C-4, C-6, C-7, and fluorophenoxy carbons) |

Note: The fluorine atom will cause characteristic splitting in both the ¹H and ¹³C NMR spectra for the adjacent nuclei.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental formula.

Table 2: Predicted Mass Spectrometry Data

Technique Parameter Expected Value
HRMS (ESI+) Molecular Formula C₁₅H₁₁FN₂O
Calculated Mass [M+H]⁺ 255.0928

| MS (EI) | Key Fragments | m/z corresponding to the loss of the fluorophenoxy group or cleavage of the ether bond. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[9]

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3450-3300 Medium, Doublet N-H stretch (primary amine)
1620-1580 Medium N-H bend (primary amine)
1300-1200 Strong C-O-C stretch (aryl ether)
1335-1250 Strong C-N stretch (aromatic amine)

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

Safety, Handling, and Storage

Handling:

  • Always work in a well-ventilated chemical fume hood.[5]

  • Avoid all personal contact, including inhalation and skin/eye contact.[6]

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[10]

  • Do not eat, drink, or smoke in the laboratory.[5]

Storage:

  • Store the final compound in a tightly sealed container in a cool, dry, and dark place.

  • For long-term storage, keeping the material at -20°C is recommended to prevent degradation.[11]

Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion and Outlook

This guide has outlined a comprehensive and scientifically grounded approach for the synthesis and characterization of 5-(4-Fluorophenoxy)isoquinolin-8-amine. By following the detailed protocols for the Ullmann condensation and subsequent nitro group reduction, researchers can reliably produce this valuable chemical entity. The rigorous analytical workflow ensures the structural integrity and purity of the final product, making it suitable for advanced applications.

Given the vast therapeutic potential of the isoquinoline scaffold, 5-(4-Fluorophenoxy)isoquinolin-8-amine represents a promising building block for the development of new therapeutic agents.[12][13] The primary amine at the C-8 position serves as a versatile anchor for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 14). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Isoquinoline.pptx. (n.d.). Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Ranu, B. C., et al. (n.d.). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Retrieved from [Link]

  • Guchhait, G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • Hassan, J., et al. (2002). The Ullmann Ether Condensation. Chemical Reviews. Retrieved from [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Retrieved from [Link]

  • Li, W., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry. Retrieved from [Link]

  • Czarnomysy, R., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals. Retrieved from [Link]

  • Givaudan. (2019, September 17). ISO BUTYL QUINOLINE - SAFETY DATA SHEET. Retrieved from [Link]

  • Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of 3-isoquinolineamine. Arkivoc. Retrieved from [Link]

  • Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • Stefańska, J., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. Retrieved from [Link]

  • Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 30). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectrum of isoquinoline at 77 °K. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Singh, P. P., et al. (2013). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Mass Spectrometry: A Textbook. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorophenoxy)isoquinolin-8-amine

In the journey from a promising molecular concept to a viable therapeutic agent, the intrinsic physicochemical properties of a compound serve as the fundamental determinants of its fate. These characteristics—solubility, lipophilicity, ionization state, and solid-state behavior—govern every aspect of a drug's interaction with a biological system, from absorption and distribution to metabolism and excretion (ADME). For novel chemical entities such as 5-(4-Fluorophenoxy)isoquinolin-8-amine, a derivative of the pharmacologically significant isoquinoline scaffold, a rigorous and early-stage physicochemical evaluation is not merely a data-gathering exercise; it is the cornerstone of a rational, milestone-driven drug development program.[1][2][3]

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-(4-Fluorophenoxy)isoquinolin-8-amine. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only predicted and experimental data but also the underlying scientific rationale and field-proven methodologies for their determination. By understanding the "why" behind each parameter, we can proactively address potential liabilities and strategically design molecules with a higher probability of clinical success.

Molecular Identity and Core Structural Attributes

The foundational step in characterizing any new chemical entity is to establish its precise molecular identity. 5-(4-Fluorophenoxy)isoquinolin-8-amine combines three key structural motifs: a bicyclic isoquinoline core, a primary aromatic amine at the 8-position, and a 4-fluorophenoxy substituent at the 5-position. The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2][3][4][5] The amine and fluorophenoxy groups are critical modulators of the molecule's electronic, steric, and lipophilic properties.

G cluster_0 Low pH (e.g., Stomach) cluster_1 Mid pH (e.g., Intestine) cluster_2 Physiological pH (e.g., Blood) Diprotonated BH₂²⁺ (High Solubility, Low Permeability) Monoprotonated BH⁺ (Moderate Solubility, Moderate Permeability) Diprotonated->Monoprotonated pH > pKa₁ Neutral B (Low Solubility, High Permeability) Monoprotonated->Neutral pH > pKa₂

Sources

Technical Guide: In Vitro and In Vivo Activity of 5-(4-Fluorophenoxy)isoquinolin-8-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 5-(4-Fluorophenoxy)isoquinoline scaffold, specifically focusing on its role as the critical pharmacophore for the novel class of HIF-2


 inhibitors, including PT2385  and Belzutifan (PT2977/MK-6482) .

Executive Summary

5-(4-Fluorophenoxy)isoquinolin-8-amine (CAS: 1154275-78-1) serves as the foundational chemical intermediate for a breakthrough class of small-molecule antagonists targeting Hypoxia-Inducible Factor 2


 (HIF-2

)
. While the amine itself is a synthetic precursor, its derivatives—specifically those where the 8-amino group is converted to a carbonitrile (e.g., PT2385, Belzutifan)—exhibit potent on-target activity in clear cell Renal Cell Carcinoma (ccRCC).

This guide details the pharmacological profile of this scaffold, transitioning from the precursor amine to the active 8-cyano antagonists. It covers the mechanism of allosteric inhibition, in vitro potency, in vivo pharmacokinetics, and validated experimental protocols for assessing activity.

Chemical Identity & Mechanism of Action[1][2][3]

The Scaffold Transition: From Amine to Antagonist

The 5-(4-fluorophenoxy)isoquinolin-8-amine is the "parent" structure. Structure-Activity Relationship (SAR) studies demonstrated that converting the 8-amino group to an electron-withdrawing 8-cyano group drastically improves binding affinity to the HIF-2


 PAS-B domain.
  • Precursor (The Topic): 5-(4-Fluorophenoxy)isoquinolin-8-amine.

  • Active Drug (First Gen): PT2385 (8-cyano derivative).

  • Active Drug (Second Gen): Belzutifan (PT2977) (8-cyano, vicinal difluoro derivative).

Mechanism of Action: Allosteric Dimer Disruption

Unlike traditional kinase inhibitors that target the ATP binding site, derivatives of this scaffold function as protein-protein interaction (PPI) inhibitors .

  • Target: The PAS-B domain of the HIF-2

    
     subunit.[1][2]
    
  • Binding Mode: The isoquinoline core binds within a pre-formed hydrophobic cavity in the PAS-B domain. The 4-fluorophenoxy group induces a conformational change.

  • Effect: This conformational shift sterically hinders the heterodimerization of HIF-2

    
     with its obligate partner, ARNT  (HIF-1
    
    
    
    ).
  • Outcome: Without dimerization, the HIF-2 transcriptional complex cannot bind to Hypoxia Response Elements (HREs) on DNA, halting the transcription of oncogenic genes like VEGFA, CCND1 (Cyclin D1), and GLUT1.

Pathway Visualization

HIF2a_Pathway VHL VHL Complex (Normoxia) HIF2a HIF-2α (Accumulates in Hypoxia/VHL-) VHL->HIF2a Degrades PASB PAS-B Domain (Binding Pocket) HIF2a->PASB Dimer HIF-2α/ARNT Active Complex HIF2a->Dimer Dimerization Inhibitor 5-(4-Fluorophenoxy) isoquinoline Derivative (PT2385/Belzutifan) Inhibitor->PASB Binds & Locks Conformation ARNT ARNT (HIF-1β) PASB->ARNT Blocked by Inhibitor ARNT->Dimer DNA HRE DNA Binding Dimer->DNA Translocates Genes Target Genes: VEGF, Cyclin D1, GLUT1 DNA->Genes Transcription Angio Angiogenesis & Tumor Growth Genes->Angio

Figure 1: Mechanism of Action.[3][4][5][6][7] The inhibitor binds the HIF-2


 PAS-B domain, preventing dimerization with ARNT and subsequent oncogenic transcription.

In Vitro Pharmacology[3][7]

The biological activity of this scaffold is best exemplified by the 8-cyano derivatives (PT2385/Belzutifan). The amine precursor is generally considered inactive or weakly active (micromolar range) compared to the nanomolar potency of the nitrile derivatives.

Binding Affinity and Potency
CompoundAssay TypeIC50 / KdSelectivity
PT2385 SPA Binding (HIF-2

PAS-B)

nM
>100x vs HIF-1

Belzutifan TR-FRET Dimerization

nM
Highly Selective
Scaffold Amine Structural IntermediateN/A (Precursor)Low/Undefined
Cellular Activity (786-O Cell Line)

In VHL-deficient renal cell carcinoma lines (e.g., 786-O), the compounds exhibit:

  • Target Engagement: Dose-dependent reduction in HIF-2

    
     protein levels is not the primary mode; rather, the functional transcriptional output is reduced. However, some destabilization of HIF-2
    
    
    
    is observed.[2]
  • Gene Suppression:

    
     reduction in VEGFA and CCND1 mRNA at concentrations 
    
    
    
    
    
    M.
  • Proliferation: Inhibition of cell growth in soft agar assays (anchorage-independent growth), which correlates with HIF-2 dependency.

ADME Profiles
  • Metabolic Stability: The 8-amine scaffold is susceptible to rapid oxidative metabolism. The 8-cyano derivatives (especially Belzutifan) are optimized to reduce glucuronidation, a major clearance pathway for the first-generation PT2385.

  • Protein Binding: Highly bound to plasma proteins (>98%).

In Vivo Pharmacology[1][3][4]

Pharmacokinetics (PK)

The transition from the amine-based scaffold to the final drugs focused heavily on optimizing PK properties, particularly half-life and oral bioavailability.

  • Absorption: Rapid oral absorption (

    
     hours).
    
  • Distribution: Extensive tissue distribution.

  • Metabolism: PT2385 showed variable exposure due to extensive glucuronidation. Belzutifan (vicinal difluoro modification) blocked this metabolic soft spot, resulting in a linear PK profile and a half-life suitable for once-daily dosing.

Efficacy in Xenograft Models

In 786-O mouse xenograft models, the 8-cyano derivatives demonstrate:

  • Tumor Regression: Significant reduction in tumor volume compared to vehicle.

  • Angiogenesis Inhibition: Reduced microvessel density (CD31 staining) in tumor tissues.

  • Biomarker Correlation: Efficacy correlates with the suppression of circulating VEGF levels.

Experimental Protocols

Protocol: HIF-2 TR-FRET Binding Assay

Objective: To quantify the ability of a compound (derived from the amine scaffold) to disrupt the HIF-2


/ARNT interaction.

Reagents:

  • Biotinylated HIF-2

    
     PAS-B domain.
    
  • His-tagged ARNT PAS-B domain.

  • Europium-labeled anti-His antibody (Donor).

  • Allophycocyanin (APC)-labeled streptavidin (Acceptor).

Workflow:

  • Preparation: Dilute 5-(4-fluorophenoxy)isoquinoline derivatives in DMSO.

  • Incubation: Mix 5 nM Biotin-HIF-2

    
     and 5 nM His-ARNT in assay buffer (50 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
    
  • Treatment: Add compound (10-point dose response) and incubate for 30 mins at RT.

  • Detection: Add Eu-anti-His and APC-Streptavidin. Incubate for 60 mins.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis: Calculate IC50 based on the ratio of 665/615 nm signals.

Protocol: 786-O Cell Proliferation Assay

Objective: Assess phenotypic efficacy in a relevant cancer model.

  • Seeding: Plate 786-O cells (VHL-/-) at 2,000 cells/well in 96-well plates.

  • Treatment: 24 hours post-seeding, treat with compound (0.01 – 10

    
    M).
    
  • Duration: Incubate for 72–96 hours.

  • Readout: Add CellTiter-Glo (ATP quantification) or perform BrdU incorporation assay.

  • Control: Compare against a HIF-independent line (e.g., Caki-1) to ensure on-target selectivity.

Experimental Workflow Diagram

Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Compound Compound (Scaffold Derivative) TRFRET TR-FRET Assay (Dimer Disruption) Compound->TRFRET Reporter Luciferase Reporter (HRE Activity) Compound->Reporter PK PK Profiling (Glucuronidation) TRFRET->PK If IC50 < 50nM Reporter->PK Xenograft 786-O Xenograft (Tumor Vol) PK->Xenograft If Bioavailable

Figure 2: Screening cascade for 5-(4-fluorophenoxy)isoquinoline derivatives.

References

  • Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma." Cancer Research, 76(18), 5491-5500. Link

  • Xu, R., et al. (2019). "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma." Journal of Medicinal Chemistry, 62(15), 6876-6893. Link

  • Chen, W., et al. (2016). "Crystal structure of the HIF-2α/ARNT heterodimer in complex with a small molecule antagonist." Nature, 539, 112-117. Link

  • Rini, B. I., et al. (2021). "Belzutifan, a Novel HIF-2α Inhibitor, in Renal Cell Carcinoma."[2][5][7] New England Journal of Medicine, 385, 268-279. Link

  • PubChem. "Belzutifan (Compound CID 117947097)." National Library of Medicine. Link

Sources

Biological Evaluation of Novel Isoquinolino[5,4-ab]phenazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Experimental Protocol Guide

Executive Summary & Structural Rationale

The fusion of phenazine and isoquinoline moieties into the isoquinolino[5,4-ab]phenazine scaffold creates a highly planar, electron-deficient tetracyclic system. Unlike flexible small molecules, this rigid architecture is purpose-built for DNA intercalation .

The biological evaluation of these novel compounds must move beyond simple cytotoxicity. The core directive is to validate their dual-mechanism potential:

  • Topoisomerase Poisoning: Stabilization of the DNA-enzyme cleavable complex (specifically Topo I, with potential for Topo II crossover).

  • Photo-nuclease Activity: The extended conjugated system allows for photo-induced electron transfer (PET), generating Reactive Oxygen Species (ROS) that cleave the phosphodiester backbone.

This guide outlines a self-validating screening cascade, moving from biophysical interactions to cellular phenotype confirmation.

Screening Cascade & Decision Logic

The following workflow illustrates the logical progression from synthesis to lead selection. It enforces a "fail-fast" mechanism where compounds failing DNA binding metrics are discarded before expensive cellular assays.

BiologicalEvaluation Synthesis Library Synthesis (Isoquinolino[5,4-ab]phenazines) Biophysical Biophysical Screening (Ct-DNA Binding & Viscosity) Synthesis->Biophysical QC Pass Biophysical->Synthesis Low Affinity (Redesign) TopoAssay Enzymatic Validation (Topo I/II Relaxation) Biophysical->TopoAssay Kb > 10^4 M^-1 Cellular Cellular Phenotyping (MTT, Flow Cytometry) TopoAssay->Cellular Inhibition < 10 µM Mechanistic Mechanistic Confirmation (ROS, Apoptosis) Cellular->Mechanistic IC50 < 5 µM Lead Lead Candidate Selection Mechanistic->Lead Validated MOA

Figure 1: The critical path for evaluating DNA-intercalating agents. Note the biophysical gatekeeping step.

Biophysical Validation: DNA Intercalation

Before assessing biological activity, we must prove the physical interaction mode. Phenazine derivatives often bind via groove binding or intercalation; only intercalation correlates strongly with Topoisomerase poisoning for this scaffold.

UV-Vis Absorption Titration

Objective: Determine the intrinsic binding constant (


).
Rationale:  Intercalation causes hypochromism (absorbance drop) and bathochromic shifts (red shift) due to 

-

stacking between the ligand and DNA base pairs.

Protocol:

  • Preparation: Prepare a

    
     solution of the isoquinolino[5,4-ab]phenazine derivative in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add incremental aliquots of Calf Thymus DNA (Ct-DNA) stock (

    
    ).
    
  • Measurement: Record spectra (200–600 nm) after 5 min incubation per addition.

  • Analysis: Plot

    
     vs. 
    
    
    
    to extract
    
    
    using the Wolfe-Shimer equation.
Viscosity Measurements (The Gold Standard)

Objective: Distinguish intercalation from groove binding. Scientific Integrity: UV-Vis alone is inconclusive. Intercalators lengthen the DNA helix (increasing viscosity), while groove binders do not.

Protocol:

  • Use an Ubbelohde viscometer maintained at

    
    .
    
  • Measure flow time of Ct-DNA (

    
    ) in the absence (
    
    
    
    ) and presence (
    
    
    ) of the compound at varying ratios (
    
    
    ).
  • Data Output: Plot

    
     vs. binding ratio 
    
    
    
    .
    • Slope > 0: Intercalation (Helix lengthening).

    • Slope ≈ 0: Groove Binding.[1]

Enzymatic Mechanism: Topoisomerase I Inhibition[2][3]

Isoquinolino[5,4-ab]phenazines have been reported to specifically inhibit Topo I, preventing the re-ligation of DNA strands.

Protocol: Supercoiled Plasmid Relaxation Assay

Principle: Topo I relaxes supercoiled plasmid DNA (Form I) into relaxed circular DNA (Form II). Inhibitors prevent this, maintaining the supercoiled band on the gel.

  • Reaction Mix:

    • 0.5

      
       pBR322 plasmid DNA (Supercoiled).
      
    • 1 Unit human Topoisomerase I.

    • Test compound (

      
      ).
      
    • Assay buffer (10 mM Tris-HCl, pH 7.9, 150 mM NaCl, 0.1% BSA).

  • Incubation: 30 minutes at

    
    .
    
  • Termination: Add 2

    
     stop solution (5% SDS, 0.25% bromophenol blue).
    
  • Electrophoresis: 1% agarose gel in TBE buffer (50V, 2 hours). Stain with Ethidium Bromide.

  • Quantification: Densitometry of the supercoiled band (Form I) retention.

Data Presentation Template:

Compound IDConcentration (

)
Form I (Supercoiled) %Form II (Relaxed) %Outcome
Control 0< 5%> 95%Full Activity
Camptothecin 10> 80%< 20%Validated Inhibition
Iso-Phen-01 1015%85%Weak Inhibition
Iso-Phen-06 1078%22%Potent Hit

Cellular Phenotyping & Mechanism

Cytotoxicity (SRB or MTT Assay)

Cell Lines:

  • A549 (Lung Carcinoma): High relevance for phenazine derivatives.[2][3][4]

  • P388 (Murine Leukemia): Historical sensitivity to intercalators.

  • MRC-5 (Normal Fibroblasts): Critical for determining the Selectivity Index (SI).

Key Metric: Calculate


. An SI (

)

is the threshold for further progression.
Photo-Cleavage & ROS Generation

A unique feature of the isoquinolino[5,4-ab]phenazine scaffold is photo-activity.

Protocol:

  • Incubate pBR322 DNA with compound.

  • Irradiate with UV (365 nm) or visible light (>400 nm) for 30-60 mins.

  • Run agarose gel electrophoresis.

  • Scavenger Test: Repeat in presence of

    
     (Singlet oxygen quencher) or DMSO (OH radical scavenger) to identify the specific ROS species involved.
    

References

  • Jia, J., et al. (2005). "Novel synthetic isoquinolino[5,4-ab]phenazines: inhibition toward topoisomerase I, antitumor and DNA photo-cleaving activities."[2] Bioorganic & Medicinal Chemistry Letters.

  • Laursen, J. B., & Nielsen, J. (2004). "Phenazine natural products: biosynthesis, synthetic analogues, and biological activity." Chemical Reviews.

  • Gatto, B., et al. (1996). "Fused aryl-phenazines: scaffold for the development of bioactive molecules." Journal of Medicinal Chemistry.

  • Denny, W. A. (2002). "Acridine derivatives as chemotherapeutic agents." Current Medicinal Chemistry.

Sources

5-(4-Fluorophenoxy)isoquinolin-8-amine: A Technical Guide to a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned kinase inhibitors as a cornerstone of modern drug discovery. The isoquinoline scaffold has emerged as a privileged structure, capable of targeting the highly conserved ATP-binding site of various kinases.[1] This technical guide provides an in-depth exploration of 5-(4-Fluorophenoxy)isoquinolin-8-amine, a representative compound from a promising new class of potential kinase inhibitors. We will delve into the mechanistic rationale behind its design, outline detailed protocols for its synthesis and biological evaluation, and discuss the interpretation of key experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel kinase inhibitors.

Introduction: The Isoquinoline Scaffold in Kinase Inhibition

The discovery that isoquinoline sulfonamides could potently and selectively inhibit protein kinases was a watershed moment in cellular biology and drug discovery.[1] These pioneering compounds demonstrated that the ATP-binding site of kinases could be effectively targeted by small molecules, paving the way for the development of numerous targeted therapies. The isoquinoline ring itself is a key pharmacophore, often mimicking the adenine ring of ATP and forming crucial hydrogen bonds within the kinase hinge region.[1]

Compounds based on the isoquinoline scaffold have demonstrated a broad spectrum of biological activities, with a significant focus on their anticancer properties.[2] Their antiproliferative effects are often associated with the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway, induction of apoptosis, and cell cycle arrest.[2] Furthermore, isoquinoline derivatives have been investigated as inhibitors of topoisomerase and microtubule polymerization.[2]

This guide focuses on 5-(4-Fluorophenoxy)isoquinolin-8-amine as a case study to illustrate the process of characterizing a novel isoquinoline-based kinase inhibitor. The strategic incorporation of a fluorophenoxy group at the 5-position and an amine at the 8-position is designed to explore novel interactions within the kinase active site and enhance selectivity and potency.

Mechanistic Rationale and Potential Signaling Pathways

The design of 5-(4-Fluorophenoxy)isoquinolin-8-amine is predicated on the established principles of ATP-competitive kinase inhibition. The core isoquinoline structure is expected to anchor the molecule in the ATP-binding pocket, while the substituents at the 5 and 8 positions can be tailored to achieve selectivity for specific kinases.

A primary hypothetical target for this class of compounds is the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[2] Inhibition of key kinases within this pathway, such as PI3K or Akt, can lead to the induction of apoptosis and a halt in tumor progression.

Below is a diagram illustrating the proposed mechanism of action of 5-(4-Fluorophenoxy)isoquinolin-8-amine within the PI3K/Akt/mTOR signaling cascade.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor 5-(4-Fluorophenoxy)isoquinolin-8-amine Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Kinase_Inhibitor_Workflow Start Compound Synthesis & Characterization KinaseAssay In Vitro Kinase Inhibition Assay (e.g., TR-FRET) Start->KinaseAssay CellAssay Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) Start->CellAssay DataAnalysis Data Analysis (IC50, GI50) KinaseAssay->DataAnalysis WesternBlot Target Engagement & Downstream Signaling (Western Blot) CellAssay->WesternBlot WesternBlot->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR SAR->Start Iterative Design LeadOpt Lead Optimization SAR->LeadOpt

Sources

cytotoxicity of novel thiazole-fused quinazolinones

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Cytotoxicity of Novel Thiazole-Fused Quinazolinones

Authored by: A Senior Application Scientist

Foreword

In the landscape of medicinal chemistry, the quinazolinone scaffold remains a cornerstone of innovation, demonstrating a remarkable breadth of pharmacological activities. Its fusion with the thiazole moiety, a privileged five-membered heterocyclic ring, has given rise to a new class of compounds with significant therapeutic potential, particularly in oncology. This guide provides an in-depth exploration of the cytotoxic properties of these novel thiazole-fused quinazolinones. We will dissect the methodologies for evaluating their efficacy, delve into the mechanistic underpinnings of their action, and offer a framework for their rational development as next-generation anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.

The Quinazolinone-Thiazole Hybrid: A Synopsis of Therapeutic Promise

Quinazolinone, a bicyclic heterocyclic compound, is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The thiazole ring, on the other hand, is another critical component in many biologically active molecules, valued for its diverse chemical reactivity and ability to engage in various biological interactions.

The strategic fusion of these two scaffolds results in a rigid, planar molecular architecture that can effectively interact with various biological targets. The resulting thiazole-fused quinazolinones have emerged as a promising class of cytotoxic agents, with studies demonstrating their ability to inhibit cell proliferation and induce cell death in a range of cancer cell lines.

Synthesis of Thiazole-Fused Quinazolinones: A Generalized Approach

The synthesis of thiazole-fused quinazolinones typically involves a multi-step process. A common and efficient method is the Hantzsch thiazole synthesis. This approach generally involves the reaction of an α-haloketone with a thioamide derivative.

A representative synthetic route begins with the preparation of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea. Subsequently, this thiazole derivative is reacted with an anthranilic acid derivative in the presence of a suitable condensing agent to yield the final thiazole-fused quinazolinone product. The versatility of this synthetic strategy allows for the introduction of a wide range of substituents on both the quinazolinone and thiazole rings, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Core Methodologies for Cytotoxicity Assessment

A robust evaluation of the cytotoxic potential of novel compounds requires a multi-pronged approach, employing a battery of assays that probe different aspects of cell health and death.

Cell Viability and Proliferation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing. It provides a quantitative measure of cell viability by assessing the metabolic activity of the cells.

Principle of the MTT Assay

Viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT salt, converting it into a purple formazan product. The amount of this formazan, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.

Step-by-Step Protocol for the MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds (thiazole-fused quinazolinones) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, the formazan crystals will form within the cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Workflow A Cell Seeding (96-well plate) B Overnight Adhesion (37°C, 5% CO2) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24, 48, or 72h) C->D E MTT Addition (5 mg/mL) D->E F Incubation (2-4h) E->F G Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: A streamlined workflow of the MTT assay for assessing cell viability.

Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay serves as a complementary method to the MTT assay, providing a measure of cytotoxicity by quantifying the release of lactate dehydrogenase from cells with damaged plasma membranes.

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The assay measures the activity of this released LDH, which is proportional to the extent of cell lysis.

Step-by-Step Protocol for the LDH Assay
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay (seeding and compound treatment).

  • Collection of Supernatant: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer).

Apoptosis vs. Necrosis: Flow Cytometry with Annexin V/PI Staining

To elucidate the mode of cell death induced by the test compounds, flow cytometry using Annexin V and Propidium Iodide (PI) staining is an indispensable tool.

Principle of Annexin V/PI Staining
  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a hallmark of late-stage apoptosis and necrosis.

By using these two stains concurrently, it is possible to distinguish between:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Step-by-Step Protocol for Annexin V/PI Staining
  • Cell Culture and Treatment: Grow and treat cells with the test compounds as previously described.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cell populations.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Thiazole-fused quinazolinones may exert their cytotoxic effects by inducing cell cycle arrest at specific checkpoints. Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle.

Principle of Cell Cycle Analysis with PI

PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in:

  • G0/G1 phase: 2n DNA content.

  • S phase: Intermediate DNA content.

  • G2/M phase: 4n DNA content.

Step-by-Step Protocol for Cell Cycle Analysis
  • Cell Culture and Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.

  • Staining: Rehydrate the cells and treat them with RNase to prevent staining of RNA. Then, stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Investigating the Mechanism of Action

Understanding the molecular mechanisms underlying the cytotoxicity of these compounds is crucial for their further development.

Antioxidant Potential: DPPH and ABTS Assays

Oxidative stress is implicated in both the development of cancer and the mechanism of action of many anticancer drugs. The antioxidant potential of the novel compounds can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of Radical Scavenging Assays

Both DPPH and ABTS are stable free radicals that exhibit a characteristic color. In the presence of an antioxidant, these radicals are scavenged, leading to a decrease in the color intensity, which can be measured spectrophotometrically.

Modulation of Signaling Pathways

The cytotoxic effects of thiazole-fused quinazolinones are often mediated by their interaction with key signaling pathways involved in cell survival, proliferation, and death. A common pathway implicated is the intrinsic apoptosis pathway.

The Intrinsic Apoptosis Pathway

This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.

Proposed Signaling Pathway for Thiazole-Fused Quinazolinone-Induced Apoptosis

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Dysregulation cluster_2 Caspase Cascade cluster_3 Cellular Demise Compound Thiazole-Fused Quinazolinone ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage Bax_Bak ↑ Bax/Bak Activation ROS->Bax_Bak DNA_Damage->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A proposed intrinsic apoptosis pathway initiated by thiazole-fused quinazolinones.

Data Presentation and Interpretation

The results from the cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity (IC50) of Representative Thiazole-Fused Quinazolinones
CompoundMCF-7 (μM)HeLa (μM)A549 (μM)Normal Fibroblasts (μM)
TQ-1 5.2 ± 0.48.1 ± 0.66.5 ± 0.5> 100
TQ-2 2.8 ± 0.34.5 ± 0.43.1 ± 0.285.2 ± 7.1
TQ-3 10.5 ± 0.915.2 ± 1.112.8 ± 1.0> 100
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.15.6 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

The data in Table 1 illustrate the cytotoxic potency of three hypothetical thiazole-fused quinazolinones (TQ-1, TQ-2, and TQ-3) against different cancer cell lines (MCF-7, HeLa, A549) and a normal cell line. A lower IC50 value indicates higher potency. The selectivity of the compounds for cancer cells over normal cells is a critical parameter for their therapeutic potential.

Conclusion and Future Directions

The exploration of thiazole-fused quinazolinones as cytotoxic agents represents a promising avenue in cancer drug discovery. The methodologies outlined in this guide provide a robust framework for their in vitro characterization. Future studies should focus on elucidating the specific molecular targets of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in in vivo models of cancer. A comprehensive understanding of their mechanism of action will be paramount in advancing these novel compounds from the laboratory to the clinic.

References

  • MTT Assay Protocol. (n.d.). BosterBio. Retrieved from [Link]

Methodological & Application

Application Notes & Experimental Protocols: 5-(4-Fluorophenoxy)isoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-IQF-8A-2026-V1

Abstract: This document provides a comprehensive technical guide for the investigation of 5-(4-Fluorophenoxy)isoquinolin-8-amine, a novel isoquinoline derivative with potential applications in drug discovery and chemical biology. Drawing upon the well-established pharmacological importance of the isoquinoline scaffold and the strategic incorporation of a fluorinated moiety, we present detailed protocols for the initial characterization, handling, and biological evaluation of this compound. The guide is structured to provide researchers with both the theoretical framework and the practical methodologies required to explore its potential as a kinase inhibitor, an antiproliferative agent, or an anti-infective.

Scientific Introduction & Rationale

The isoquinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs with diverse biological activities, including antitumor and antibiotic properties[1]. The 8-aminoquinoline subclass, in particular, has a storied history in the development of antimalarial agents[2][3]. Furthermore, the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability[1][4].

The compound 5-(4-Fluorophenoxy)isoquinolin-8-amine combines these key features. The fluorophenoxy group at the 5-position may confer unique binding properties and improved pharmacokinetic profiles, while the 8-amino group serves as a critical pharmacophore for potential interactions with biological targets. Based on the activities of structurally related molecules, this compound is a prime candidate for investigation in oncology and infectious diseases. This guide outlines the foundational experimental workflows to test these hypotheses.

Compound Profile & Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for designing robust experiments. The following table summarizes the in silico predicted properties for 5-(4-Fluorophenoxy)isoquinolin-8-amine.

PropertyValueSignificance in Experimental Design
Molecular Formula C₁₅H₁₁FN₂OEssential for calculating molarity and concentrations.
Molecular Weight 254.26 g/mol Used for preparing stock solutions of precise concentration.
Predicted LogP 3.5 - 4.0Suggests moderate lipophilicity and good membrane permeability, but may require organic solvents for solubilization.
Predicted pKa (Basic) 4.5 - 5.5 (Amine)The primary amine is weakly basic; solubility may be pH-dependent. Buffering conditions for assays should be considered.
Predicted Solubility Low in waterIndicates the necessity of using a solvent like DMSO for stock solutions.
Hydrogen Bond Donors 1 (from -NH₂)Can participate in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 3 (N, O, F)Can participate in hydrogen bonding with target proteins.

Hypothesized Biological Target & Mechanism of Action

Many quinoline and isoquinoline derivatives function as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer[5][6][7]. The c-Met receptor tyrosine kinase, for instance, is a validated oncology target, and inhibitors often feature a quinoline core[5]. We hypothesize that 5-(4-Fluorophenoxy)isoquinolin-8-amine may act as an ATP-competitive inhibitor of one or more protein kinases, blocking downstream signaling pathways that control cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Phosphorylates Ligand Growth Factor (e.g., HGF) Ligand->RTK Binds ATP ATP ATP->RTK Binds to Active Site Compound 5-(4-Fluorophenoxy) isoquinolin-8-amine Compound->RTK Competitively Inhibits Proliferation Gene Transcription (Cell Proliferation, Survival) Downstream->Proliferation Activates

Figure 1: Hypothesized mechanism of action via competitive kinase inhibition.

Experimental Workflows & Protocols

This section details the essential protocols for the initial characterization of 5-(4-Fluorophenoxy)isoquinolin-8-amine. The overall experimental strategy follows a logical progression from basic handling to specific cell-based and biochemical assays.

Experimental_Workflow Start Compound Acquisition 5-(4-Fluorophenoxy)isoquinolin-8-amine Step1 Protocol 1: Solubilization & Stock Preparation (e.g., 10 mM in DMSO) Start->Step1 Step2 Broad Spectrum Screening Step1->Step2 Step3a Protocol 2: In Vitro Kinase Profiling Panel Step2->Step3a Step3b Protocol 3: Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) Step2->Step3b Step3c Protocol 4: Anti-Infective Assay (e.g., Antimalarial LDH Assay) Step2->Step3c Step4a Data Analysis: Determine IC₅₀ vs. Kinases Step3a->Step4a Step4b Data Analysis: Determine GI₅₀ vs. Cell Lines Step3b->Step4b Step4c Data Analysis: Determine IC₅₀ vs. Pathogen Step3c->Step4c End Identify Lead Application & Proceed to Advanced Studies Step4a->End Step4b->End Step4c->End

Figure 2: Recommended experimental workflow for compound characterization.
Protocol 1: Compound Handling, Solubilization, and Storage

Rationale: Proper solubilization and storage are paramount to ensure compound stability and obtain reproducible results. Given its predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

Materials:

  • 5-(4-Fluorophenoxy)isoquinolin-8-amine (solid powder)

  • Anhydrous/Molecular Biology Grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Tare a sterile, dry microcentrifuge tube on an analytical balance. Carefully weigh a precise amount of the compound (e.g., 2.54 mg) into the tube.

  • Solubilization: Add the calculated volume of DMSO to achieve the desired stock concentration. For example, to create a 10 mM stock from 2.54 mg (MW = 254.26 g/mol ):

    • Moles = 0.00254 g / 254.26 g/mol = 1 x 10⁻⁵ mol (or 10 µmol)

    • Volume for 10 mM stock = 10 µmol / 10 mmol/L = 1 µL / 1 nmol = 1000 µL (1 mL)

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used if dissolution is difficult.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for several months.

Trustworthiness Check:

  • Vehicle Control: Always include a "DMSO only" control in all subsequent experiments at the same final concentration used for the test compound. The final DMSO concentration in assays should ideally be kept below 0.5% to avoid solvent-induced artifacts.

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

Rationale: This protocol determines the compound's ability to inhibit the growth of cancer cell lines. The MTT assay measures the metabolic activity of living cells, which is proportional to the cell number. This is a standard method for assessing cytotoxicity or cytostatic effects[8].

Materials:

  • Cancer cell lines of interest (e.g., HCT15, HeLa)[9]

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Compound stock solution (10 mM in DMSO)

  • Multi-channel pipette and plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a serial dilution of the compound in complete medium. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions. Remember to include a vehicle control (medium with DMSO) and a "no cells" blank control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other values.

    • Calculate the percentage of cell viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: In Vitro Antimalarial Activity (LDH Assay)

Rationale: This assay is used to determine the efficacy of compounds against the malaria parasite, Plasmodium falciparum. It quantifies the activity of parasite-specific lactate dehydrogenase (pLDH), which is released from lysed parasites and is a reliable indicator of parasite viability[2].

Materials:

  • Synchronized cultures of P. falciparum (chloroquine-sensitive, e.g., D6, and resistant, e.g., W2 strains)[2]

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI 1640 with Albumax)

  • 96-well plates

  • LDH assay reagents:

    • Malate solution

    • APAD (3-acetylpyridine adenine dinucleotide)

    • NBT (Nitro blue tetrazolium)

    • Diaphorase

    • Triton X-100

  • Positive control drug (e.g., Chloroquine)

  • Plate reader (650 nm absorbance)

Procedure:

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in culture medium in a 96-well plate. Include vehicle controls (DMSO) and a positive control (Chloroquine).

  • Parasite Culture Addition: Add parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well. Include wells with uninfected RBCs as a background control.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Cell Lysis: Lyse the cells by either a freeze-thaw cycle or by adding a lysis buffer containing Triton X-100.

  • LDH Reaction:

    • In a separate reaction plate, add the LDH assay reagents (Malate, APAD, NBT, Diaphorase).

    • Transfer a portion of the lysate from the assay plate to the reaction plate.

  • Measurement: Incubate the reaction plate in the dark at room temperature for 30-60 minutes. The pLDH will catalyze a reaction that results in a colored product. Measure the absorbance at 650 nm.

  • Data Analysis:

    • Subtract the average absorbance of the uninfected RBC control from all other values.

    • Calculate the percentage of parasite growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (concentration for 50% inhibition).

References

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). Journal of Chemistry.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). PMC.
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (n.d.). Frontiers.
  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2025). MDPI.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025).
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (n.d.). PMC.
  • Application Notes and Protocols: 8-Aminoquinoline in Complex Molecule Synthesis. (n.d.). Benchchem.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). MDPI.
  • Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. (2013). PubMed.
  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (n.d.). PMC - NIH.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. (n.d.). PMC.
  • Discovery of a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a novel DNA intercalating topoisomerase IIα poison. (2021). PubMed.
  • Exploring Diverse Frontiers: Advancements of Bioactive 4- Aminoquinoline-based molecular hybrids in targeted therapeutics and. (n.d.). WestminsterResearch.
  • SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. (n.d.). Semantic Scholar.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. (2022).
  • Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evalu
  • Preparation of pharmacological agents. (2025). Protocols.io.
  • BestProtocols: Staining Intracellular Antigens for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (n.d.). MDPI.

Sources

Comprehensive Cell-Based Assay Protocols for the Evaluation of 5-(4-Fluorophenoxy)isoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The compound 5-(4-Fluorophenoxy)isoquinolin-8-amine (CAS 1154275-78-1) represents a highly specialized chemical building block and putative kinase inhibitor. Isoquinoline-based scaffolds are privileged structures in medicinal chemistry, historically exemplified by clinically approved drugs like Fasudil and Netarsudil, which target the ATP-binding pocket of Rho-associated protein kinases (ROCK1 and ROCK2)[1].

When evaluating novel isoquinoline-8-amine derivatives, researchers must employ a multiparametric, self-validating cell-based assay system. Biochemical (cell-free) kinase assays often fail to predict in vivo efficacy due to factors like cellular permeability, ATP competition, and off-target cytotoxicity. Therefore, establishing a robust cell-based workflow is critical to accurately determine the half-maximal inhibitory concentration (IC50), validate the mechanism of action (MoA), and define the therapeutic window[2].

The RhoA/ROCK Signaling Axis

ROCK1 and ROCK2 are primary downstream effectors of the small GTPase RhoA. Upon activation, ROCK phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 853 (Thr853). This phosphorylation inactivates Myosin Light Chain Phosphatase (MLCP), leading to a net increase in phosphorylated Myosin Light Chain (p-MLC), which subsequently drives actin stress fiber assembly and cellular contraction[3].

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (MLCP Regulatory Subunit) ROCK->MYPT1 Phosphorylates (Thr853) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation (Ser19) Inhibitor 5-(4-Fluorophenoxy) isoquinolin-8-amine Inhibitor->ROCK Competitive ATP Inhibition MYPT1->MLC Inactivates MLCP, Increasing p-MLC Actin Actin Stress Fibers & Cellular Contraction MLC->Actin Promotes Assembly

Figure 1: Mechanism of isoquinoline-based ROCK inhibitors within the RhoA/ROCK signaling axis.

Experimental Design & E-E-A-T Principles

As an Application Scientist, designing a trustworthy protocol requires understanding the causality behind experimental choices .

  • Why measure p-MYPT1 (Thr853) instead of just p-MLC? While p-MLC is the ultimate driver of the phenotype, it is phosphorylated by multiple kinases (e.g., MLCK, ZIPK). MYPT1 Thr853 is a direct, specific substrate of ROCK. Measuring p-MYPT1 provides a highly specific readout of ROCK target engagement[2].

  • Why use an In-Cell Western (ICW)? Traditional Western blots require cell lysis, which exposes MYPT1 to highly active endogenous phosphatases, often leading to rapid signal degradation and high variability. ICW fixes the cells immediately, preserving the transient phosphorylation state and allowing for high-throughput, quantitative dose-response modeling.

  • Why mandate a viability counter-screen? Cytoskeletal collapse (loss of stress fibers) can occur non-specifically if a compound is acutely toxic. A parallel viability assay ensures the observed IC50 represents specific kinase inhibition, not general cytotoxicity[4].

Quantitative Data Summarization
Assay TypePrimary ReadoutTarget MetricBiological SignificanceExpected Control (Y-27632)
In-Cell Western Ratio of p-MYPT1 / Total MYPT1IC50Direct cellular target engagement140 - 300 nM
Phenotypic F-Actin Stress Fiber AreaMEC*Functional consequence of inhibition~1.0 µM
Viability ATP-dependent LuminescenceCC50Assessment of off-target toxicity>50.0 µM

*MEC = Minimum Effective Concentration required to induce a visible phenotypic change.

Workflow Cell Seed Target Cells (e.g., MDA-MB-231) Treat Compound Treatment (Dose-Response) Cell->Treat ICW In-Cell Western (p-MYPT1 / p-MLC) Treat->ICW Pheno Phenotypic Assay (Actin/Phalloidin) Treat->Pheno Tox Viability Assay (CellTiter-Glo) Treat->Tox Data IC50 Calculation & Therapeutic Window ICW->Data Pheno->Data Tox->Data

Figure 2: Multiparametric cell-based assay workflow for validating putative kinase inhibitors.

Detailed Step-by-Step Protocols

Protocol A: Target Engagement via In-Cell Western (ICW)

This protocol quantifies the inhibition of ROCK-mediated MYPT1 phosphorylation in intact cells.

Materials: MDA-MB-231 breast cancer cells, 96-well black-walled/clear-bottom plates, 4% Paraformaldehyde (PFA), 0.1% Triton X-100, Odyssey Blocking Buffer, Anti-p-MYPT1 (Thr853) antibody, Anti-Total MYPT1 antibody, Near-IR secondary antibodies (e.g., IRDye 680RD and 800CW).

  • Cell Seeding: Seed MDA-MB-231 cells at 15,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation: Carefully aspirate media and replace with serum-free media for 16 hours. Rationale: Serum contains Lysophosphatidic Acid (LPA), which basally hyperactivates RhoA. Starvation synchronizes the cells and lowers the baseline.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 5-(4-Fluorophenoxy)isoquinolin-8-amine (range: 10 µM to 0.3 nM) in serum-free media. Add to cells and incubate for 1 hour. Include Y-27632 (10 µM) as a positive control.

  • Stimulation: Add LPA (final concentration 10 µM) for exactly 15 minutes to acutely stimulate the RhoA/ROCK pathway.

  • Fixation & Permeabilization: Immediately aspirate media and add 4% PFA for 20 minutes at room temperature (RT). Wash 3x with PBS. Add 0.1% Triton X-100 in PBS for 15 minutes to permeabilize.

  • Staining: Block with Odyssey Blocking Buffer for 1 hour. Add primary antibodies (multiplexed p-MYPT1 and Total MYPT1) overnight at 4°C. Wash 5x with PBS-T (0.1% Tween-20). Add Near-IR secondary antibodies for 1 hour at RT in the dark.

  • Imaging & Analysis: Wash 5x with PBS-T. Image the plate using a near-infrared imager (e.g., LI-COR Odyssey). Normalize the p-MYPT1 signal (800 nm) to the Total MYPT1 signal (700 nm) for each well to calculate the IC50.

Protocol B: Phenotypic Validation (Actin Cytoskeleton Rearrangement)

This assay visually confirms that the biochemical inhibition translates to the expected cellular phenotype (loss of stress fibers).

  • Preparation: Seed cells on glass coverslips or in a 96-well imaging plate.

  • Treatment: Treat cells with 5-(4-Fluorophenoxy)isoquinolin-8-amine at 1x, 3x, and 10x the calculated IC50 from Protocol A for 2 hours.

  • Fixation: Fix with 4% PFA for 15 minutes. Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Fluorescent Staining: Incubate cells with Alexa Fluor 488-Phalloidin (1:400) and DAPI (1 µg/mL) in PBS containing 1% BSA for 45 minutes at RT in the dark. Rationale: Phalloidin binds specifically to F-actin, allowing visualization of stress fiber dissolution.

  • Microscopy: Image using a confocal or high-content fluorescence microscope. Healthy untreated cells will display thick, parallel actin cables. Effective ROCK inhibition will result in the collapse of these cables into a disorganized, cortical actin ring.

Protocol C: Cytotoxicity Counter-Screen (CellTiter-Glo)

Ensures the compound does not cause acute ATP depletion or cell death at therapeutic concentrations.

  • Seeding & Treatment: Seed cells in a 96-well opaque white plate. Treat with the same dose-response curve of the compound used in Protocol A, but extend the incubation time to 24 and 48 hours.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to RT for 30 minutes. Add a volume of reagent equal to the volume of cell culture media present in each well.

  • Luminescence Reading: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Interpretation: Calculate the CC50 (Concentration causing 50% Cytotoxicity). A viable specific inhibitor should possess a therapeutic window of at least 10-fold (CC50 / IC50 > 10).

References

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Enzymology / PubMed. Available at:[Link]

  • FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity. Bioscience Reports, Portland Press. Available at:[Link]

  • Myosin Phosphatase Modulates the Cardiac Cell Fate by Regulating the Subcellular Localization of Nkx2.5 in a Wnt/Rho–Associated Protein Kinase–Dependent Pathway. Circulation Research, AHA Journals. Available at:[Link]

Sources

Application Notes and Protocols for the Quantification of 5-(4-Fluorophenoxy)isoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(4-Fluorophenoxy)isoquinolin-8-amine is a novel heterocyclic compound of significant interest in pharmaceutical research and development due to its structural resemblance to pharmacologically active isoquinoline alkaloids and aromatic amines.[1] Accurate and reliable quantification of this molecule is paramount for pharmacokinetic studies, formulation development, quality control, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the precise quantification of 5-(4-Fluorophenoxy)isoquinolin-8-amine in various matrices, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and validated against internationally recognized standards to ensure data integrity and reproducibility.

Principles of Analysis

The analytical strategy for 5-(4-Fluorophenoxy)isoquinolin-8-amine leverages its distinct chemical features: the isoquinoline core, the aromatic amine group, and the fluorophenoxy moiety. These structural elements inform the selection of appropriate analytical techniques.

  • Chromatographic Separation: The compound's moderate polarity and aromaticity make it an ideal candidate for reverse-phase high-performance liquid chromatography (RP-HPLC), which separates analytes based on their hydrophobic interactions with a nonpolar stationary phase.

  • Spectroscopic Detection: The presence of chromophores in the isoquinoline and aromatic ring systems allows for detection and quantification using UV-Vis spectrophotometry. For enhanced sensitivity and selectivity, mass spectrometry (MS) is employed, which ionizes the molecule and separates the ions based on their mass-to-charge ratio.

  • Method Validation: All proposed methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the reliability of the analytical data through rigorous assessment of specificity, linearity, accuracy, precision, and robustness.[2][3][4][5][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the routine quantification of 5-(4-Fluorophenoxy)isoquinolin-8-amine in bulk drug substances and simple formulations.

Expertise & Experience: Rationale for Method Design

The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating a wide range of aromatic and moderately polar compounds, such as isoquinoline alkaloids.[7][8] The mobile phase, a gradient of acetonitrile and a buffered aqueous solution, is optimized to ensure sharp peak shapes and adequate retention of the analyte. The acidic pH of the buffer (e.g., ammonium acetate at pH 3.6) is crucial for protonating the basic amine group, which enhances its interaction with the stationary phase and improves peak symmetry.[9] A detection wavelength of 280 nm is selected based on the expected UV absorbance of the isoquinoline ring system, offering a good balance of sensitivity and selectivity.[7]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Acetonitrile (HPLC grade).
  • Ammonium acetate (analytical grade).
  • Formic acid (analytical grade).
  • Ultrapure water.
  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 10 mM Ammonium Acetate in water, pH 3.6 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-(4-Fluorophenoxy)isoquinolin-8-amine reference standard and dissolve in 10 mL of methanol.
  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (20% Acetonitrile in 10 mM Ammonium Acetate buffer) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Sample Preparation: Dissolve the sample containing the analyte in methanol to an estimated concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[7]

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is typically required.[6]
  • Quantify the amount of 5-(4-Fluorophenoxy)isoquinolin-8-amine in the sample by interpolating its peak area from the calibration curve.
Trustworthiness: Method Validation

This HPLC-UV method must be validated according to ICH Q2(R2) guidelines.[2][4] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients, with no significant interference at the analyte's retention time.
Linearity r² > 0.99 over the specified concentration range.
Accuracy 98-102% recovery of the analyte in spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[6][7]
Robustness The method's performance should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, column temperature, flow rate).
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Dilution Calibration Standards Standard->Dilution Dissolve & Dilute Sample Test Sample Extraction Sample Solution Sample->Extraction Dissolve/Extract HPLC HPLC-UV System (C18 Column, 280 nm) Dilution->HPLC Inject Extraction->HPLC Inject Chromatogram Obtain Chromatograms HPLC->Chromatogram CalCurve Generate Calibration Curve Chromatogram->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: General workflow for quantification by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of 5-(4-Fluorophenoxy)isoquinolin-8-amine in complex biological matrices (e.g., plasma, urine), an LC-MS/MS method is recommended.

Expertise & Experience: Rationale for Method Design

LC-MS/MS offers superior sensitivity and specificity by coupling the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry.[10][11] Electrospray ionization (ESI) in positive ion mode is selected as it is highly effective for ionizing basic compounds like aromatic amines.[9] Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process significantly reduces background noise and enhances selectivity.[10][12] A simple sample preparation, such as protein precipitation followed by filtration, is often sufficient for biological samples when using the highly selective LC-MS/MS technique.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
  • UPLC/HPLC system.
  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Acetonitrile (LC-MS grade).
  • Formic acid (LC-MS grade).
  • Ultrapure water.
  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

2. LC-MS/MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the analyte. Example: Precursor Ion [M+H]⁺ → Product Ion
Source Temperature 250 °C
Nebulizing Gas Nitrogen

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.
  • Working Standard Solutions: Prepare calibration standards in the appropriate matrix (e.g., blank plasma) to match the samples. The concentration range will depend on the expected analyte levels (e.g., 0.1 ng/mL to 100 ng/mL).
  • Sample Preparation (e.g., for plasma): To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean vial for injection.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  • Perform a linear regression analysis on the calibration curve.
  • Quantify the analyte in samples using the calibration curve.
Trustworthiness: Method Validation

The LC-MS/MS method should be validated according to ICH M10 guidelines for bioanalytical method validation.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.
Linearity r² > 0.99.
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the LLOQ).
Matrix Effect Assessed to ensure the matrix does not suppress or enhance the analyte signal.
Recovery Consistent and reproducible extraction recovery.
Stability Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample IS Add Internal Standard Sample->IS Precipitate Protein Precipitation (e.g., Acetonitrile) IS->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge LCMS LC-MS/MS System (ESI+, MRM Mode) Centrifuge->LCMS Inject PeakAreas Integrate Peak Areas (Analyte & IS) LCMS->PeakAreas Ratio Calculate Area Ratios PeakAreas->Ratio CalCurve Plot Calibration Curve Ratio->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Method 3: UV-Vis Spectrophotometry

This method is a simple and rapid technique suitable for the quantification of 5-(4-Fluorophenoxy)isoquinolin-8-amine in pure form or in highly concentrated, simple solutions where interfering substances are absent.

Expertise & Experience: Rationale for Method Design

UV-Vis spectrophotometry relies on the principle that molecules with chromophores absorb light at specific wavelengths. The indenoisoquinoline structure, a related class of compounds, is known to have distinct absorbance peaks in the UV-Vis spectrum, often with solvent-dependent shifts.[13] By identifying the wavelength of maximum absorbance (λmax) for 5-(4-Fluorophenoxy)isoquinolin-8-amine, a quantitative method can be developed based on the Beer-Lambert law. An acidic buffer is chosen as the solvent to ensure the amine group is protonated, leading to consistent spectral characteristics.[14]

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam).
  • Quartz cuvettes (1 cm path length).
  • 0.1 M Hydrochloric acid (HCl).
  • Methanol (spectroscopic grade).

2. Determination of λmax:

  • Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in 0.1 M HCl.
  • Scan the solution from 200 to 400 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance (λmax).

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.
  • Working Standard Solutions: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with 0.1 M HCl.
  • Sample Preparation: Dissolve the sample in 0.1 M HCl to an expected concentration within the calibration range.

4. Data Analysis and Quantification:

  • Measure the absorbance of the standard and sample solutions at the predetermined λmax.
  • Construct a calibration curve of absorbance versus concentration.
  • Determine the concentration of the analyte in the sample from the calibration curve.
Trustworthiness: Method Validation
Validation ParameterAcceptance Criteria
Linearity r² > 0.99 in the chosen concentration range.
Accuracy 98-102% recovery.
Precision RSD < 2%.
Specificity Limited; the method is susceptible to interference from other UV-absorbing compounds.

Summary of Quantitative Data

MethodTypical Linearity RangeLimit of Quantification (LOQ)Precision (RSD)
HPLC-UV 1 - 100 µg/mL~0.5 µg/mL< 2%
LC-MS/MS 0.1 - 100 ng/mL~0.1 ng/mL< 15%
UV-Vis 2 - 10 µg/mL~1 µg/mL< 2%

References

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Wang, L., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]

  • Gerardi, A., et al. (n.d.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Daniel, D. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Głowacka, A., et al. (2021). Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts. MDPI. [Link]

  • ResearchGate. (2025, August 7). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. [Link]

  • Vlase, L., et al. (2015). The validation of the UV spectrophotometric method for the assay of 5 fluorouracil. Farmacia, 63(1), 134-137. [Link]

  • ARC Journals. (2016, July 15). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. [Link]

  • Sissi, C., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e73881. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, August 13). Interaction study of 5- Fluorouracil with Bovine serum albumin by UV-Visible spectrophotometry. [Link]

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Application Note: High-Throughput Screening for ROCK Inhibition with 5-(4-Fluorophenoxy)isoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol for High-Throughput Screening (HTS) utilizing 5-(4-Fluorophenoxy)isoquinolin-8-amine , structured for researchers and drug discovery professionals.

Introduction & Scientific Rationale

5-(4-Fluorophenoxy)isoquinolin-8-amine (CAS: 1154275-78-1) represents a specific class of isoquinoline derivatives designed to target the ATP-binding pocket of serine/threonine kinases, most notably Rho-associated protein kinase (ROCK) .[1]

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved ROCK inhibitors such as Fasudil and Ripasudil .[1] The addition of a 4-fluorophenoxy group at the 5-position is a strategic modification intended to enhance hydrophobic interactions within the kinase hinge region and improve metabolic stability compared to traditional sulfonyl-based analogs.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor .[1] It binds to the active site of the ROCK kinase domain, preventing the phosphorylation of downstream effectors such as Myosin Light Chain (MLC) and LIM Kinase (LIMK) . This inhibition results in the relaxation of actin stress fibers and reduced cellular contractility, making it a critical tool for researching:

  • Glaucoma: By lowering intraocular pressure (IOP) via trabecular meshwork relaxation.

  • Fibrosis: By inhibiting myofibroblast differentiation.

  • Cardiovascular Disease: By reducing vascular smooth muscle constriction.

Assay Principle: TR-FRET Kinase Assay

For high-throughput screening, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard due to its high sensitivity, low background, and "mix-and-read" format.[1]

The Reaction System[2]
  • Kinase Reaction: Recombinant human ROCK1 or ROCK2 phosphorylates a specific biotinylated peptide substrate (e.g., S6K substrate) using ATP.[1]

  • Detection: The reaction is stopped, and a detection mixture is added containing:

    • Europium-labeled anti-phospho-substrate antibody (Donor).

    • Streptavidin-Allophycocyanin (SA-APC) (Acceptor).

  • Signal Generation: The antibody binds the phosphorylated peptide, while Streptavidin binds the biotin tag.[1] This brings the Donor and Acceptor into proximity, allowing FRET to occur upon excitation at 320-340 nm, emitting light at 665 nm.

  • Inhibition: In the presence of 5-(4-Fluorophenoxy)isoquinolin-8-amine , phosphorylation is blocked, preventing the FRET signal.[1]

Pathway Diagram

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Active Kinase) RhoA->ROCK Activates Compound 5-(4-Fluorophenoxy) isoquinolin-8-amine Compound->ROCK Inhibits (ATP Competition) Substrate MLC / LIMK (Substrates) ROCK->Substrate Phosphorylates Response Actin Cytoskeleton Reorganization Substrate->Response Induces

Figure 1: Mechanism of Action.[1] The compound competitively inhibits ROCK, blocking downstream cytoskeletal signaling.

Material Preparation

Compound Handling[2]
  • Stock Solution: Dissolve 5-(4-Fluorophenoxy)isoquinolin-8-amine in 100% DMSO to a concentration of 10 mM .

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Solubility Check: Ensure the solution is clear. If precipitation occurs, sonicate for 5 minutes at 40°C.

Reagents Table
ComponentSpecificationFinal Assay Concentration
Enzyme Recombinant Human ROCK1/20.5 - 2.0 nM
Substrate Biotin-S6K Peptide100 - 200 nM
ATP Ultra-pure ATP

apparent (typically 5-10 µM)
Inhibitor 5-(4-Fluorophenoxy)isoquinolin-8-amineDose-Response (e.g., 0.1 nM - 10 µM)
Buffer HEPES pH 7.5, MgCl₂, DTT, Brij-351x
Detection Eu-Antibody + SA-APCAs per kit manufacturer

Experimental Protocol: 384-Well HTS Workflow

This protocol is optimized for a 384-well low-volume white microplate (e.g., Corning 3824).

Step 1: Compound Dispensing (Acoustic)
  • Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL - 50 nL of compound stock into assay plates.

  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).

    • Low Control (LC): 10 µM Staurosporine or Y-27632 (100% Inhibition).

Step 2: Enzyme Addition
  • Dilute ROCK enzyme in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Dispense 5 µL of enzyme solution into all wells.

  • Pre-incubation: Centrifuge plate at 1000 rpm for 1 min. Incubate for 10-15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

Step 3: Substrate/ATP Initiation
  • Prepare a mix of Biotin-Peptide and ATP in Kinase Buffer.

  • Dispense 5 µL of Substrate/ATP mix to start the reaction.[1]

  • Reaction: Seal plate and incubate for 60 minutes at RT.

Step 4: Detection
  • Prepare Detection Buffer containing EDTA (to stop the kinase reaction) and detection reagents (Eu-Ab + SA-APC).

  • Dispense 10 µL of Detection Mix.

  • Incubate for 60 minutes at RT (protected from light).

Step 5: Plate Reading
  • Read on a multi-mode plate reader (e.g., EnVision, PHERAstar).

  • Settings:

    • Excitation: 320 nm (Laser) or 340 nm (Flashlamp).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs; Integration: 400 µs.

Workflow Diagram

HTS_Workflow Step1 1. Acoustic Dispense (Compound/DMSO) Step2 2. Add Enzyme (ROCK1/2) Step1->Step2 Step3 3. Pre-Incubation (15 min) Step2->Step3 Step4 4. Add Substrate/ATP (Start Reaction) Step3->Step4 Step5 5. Detection Mix (EDTA + FRET Pair) Step4->Step5 Step6 6. Read Plate (EnVision) Step5->Step6

Figure 2: Step-by-step HTS workflow for ROCK inhibitor screening.

Data Analysis & Validation

Signal Calculation

Calculate the HTRF Ratio for each well to normalize for well-to-well variability:


[1]
Z-Factor Calculation

To validate the assay quality (Target Z' > 0.5):



  • 
    : Standard Deviation
    
  • 
    : Mean Signal
    
  • HC: High Control (DMSO); LC: Low Control (Reference Inhibitor)

Hit Selection & IC50
  • Hit Cutoff: Typically defined as compounds showing >50% inhibition at the screening concentration (e.g., 10 µM).[1]

  • IC50 Determination: For 5-(4-Fluorophenoxy)isoquinolin-8-amine, perform an 11-point dose-response curve (1:3 serial dilution). Fit data using a 4-parameter logistic equation (Hill equation).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Window Enzyme activity too low or degraded ATP.[1]Use fresh ATP. Titrate enzyme concentration. Ensure MgCl₂ is at 10 mM.
High Background Non-specific binding of antibody.Increase Brij-35 (up to 0.05%) or BSA (0.1%) in the buffer.
Low Z-Factor (<0.5) Pipetting error or edge effects.Check liquid handler calibration. Use "dummy" wells on plate edges.
Compound Precipitation Poor solubility at high concentration.Check the 10 mM stock. Perform an intermediate dilution in buffer if necessary (ensure DMSO < 2% final).

References

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Cardiovascular Pharmacology, 50(1), 17-24. Link

  • Feng, Y., et al. (2015). "Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Ocular Hypertension." Journal of Ocular Pharmacology and Therapeutics, 31(8), 443-453. Link

  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and anti-fibrotic activity." Journal of Pharmacology and Experimental Therapeutics, 320(1), 89-98. Link

  • Jacobs, M., et al. (2006). "Isoquinoline derivatives as Rho-kinase inhibitors." Expert Opinion on Therapeutic Patents, 16(11), 1469-1482. Link

Sources

Application Notes and Protocols for the Investigation of 5-(4-Fluorophenoxy)isoquinolin-8-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Novel Isoquinoline Derivatives in Oncology

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds can induce cell cycle arrest, apoptosis, and autophagy, making them a subject of intense investigation in the development of novel cancer therapeutics.[1] 5-(4-Fluorophenoxy)isoquinolin-8-amine is a novel synthetic isoquinoline derivative. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of its anticancer properties in vitro.

The following protocols and application notes are designed to provide a robust framework for investigating the mechanism of action of 5-(4-Fluorophenoxy)isoquinolin-8-amine. While specific performance data for this compound is not yet extensively published, the methodologies outlined herein are based on well-established assays for characterizing similar isoquinoline-based anticancer agents.[4][5][6] The proposed mechanism of action, centered around the induction of apoptosis and modulation of key cell signaling pathways, serves as a scientifically grounded starting point for investigation.

Proposed Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Cytotoxicity

Based on the known activities of related isoquinoline derivatives, 5-(4-Fluorophenoxy)isoquinolin-8-amine is hypothesized to exert its anticancer effects through a combination of mechanisms, primarily focusing on the induction of programmed cell death (apoptosis) and the inhibition of pro-survival signaling pathways.[5] A key pathway often implicated in cancer cell survival and proliferation, and a common target for isoquinoline-based compounds, is the PI3K/Akt/mTOR signaling cascade.[7][8][9]

Visualizing the Hypothesized Signaling Pathway

PI3K_Akt_mTOR_Pathway_Inhibition Hypothesized Mechanism of Action of 5-(4-Fluorophenoxy)isoquinolin-8-amine RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Compound 5-(4-Fluorophenoxy) isoquinolin-8-amine Compound->Akt Inhibition Apoptosis_Induction Induction of Apoptosis Compound->Apoptosis_Induction Direct/Indirect Induction

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by 5-(4-Fluorophenoxy)isoquinolin-8-amine.

Experimental Workflow for In Vitro Characterization

A systematic approach is crucial for elucidating the anticancer properties of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Visualizing the Experimental Workflow

Experimental_Workflow In Vitro Characterization Workflow Start Start: Compound 5-(4-Fluorophenoxy)isoquinolin-8-amine Cell_Culture Phase 1: Cell Culture & Treatment Start->Cell_Culture Cytotoxicity Phase 2: Cytotoxicity & Viability Assessment Cell_Culture->Cytotoxicity Treat various cancer cell lines Mechanistic Phase 3: Mechanistic Assays Cytotoxicity->Mechanistic Determine IC50 values and select lead cell lines Data_Analysis Phase 4: Data Analysis & Interpretation Mechanistic->Data_Analysis Investigate apoptosis, cell cycle, and pathway modulation End Conclusion Data_Analysis->End

Caption: A generalized workflow for the in vitro assessment of anticancer compounds.

Phase 1: Cell Culture and Compound Preparation

Cell Line Selection and Maintenance

The choice of cancer cell lines is critical and should ideally include representatives from different cancer types to assess the breadth of activity. A non-cancerous cell line should be included as a control to evaluate selective cytotoxicity.

  • Recommended Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

    • MDA-MB-231: Human breast adenocarcinoma (triple-negative).

    • A549: Human lung carcinoma.

    • HCT116: Human colorectal carcinoma.

    • PC-3: Human prostate adenocarcinoma.

  • Recommended Non-Cancerous Cell Line:

    • MCF-10A: Non-tumorigenic human breast epithelial cells.

    • MRC-5: Normal human lung fibroblasts.[6]

Protocol:

  • Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

Preparation of 5-(4-Fluorophenoxy)isoquinolin-8-amine Stock Solution
  • Prepare a high-concentration stock solution (e.g., 10 mM) of 5-(4-Fluorophenoxy)isoquinolin-8-amine in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot and prepare working solutions by serial dilution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Phase 2: Cytotoxicity and Cell Viability Assessment

The initial step in characterizing the anticancer activity of a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[10][11]

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • 5-(4-Fluorophenoxy)isoquinolin-8-amine working solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing serial dilutions of 5-(4-Fluorophenoxy)isoquinolin-8-amine. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using appropriate software.

Data Presentation: Representative Cytotoxicity Data

The results of the MTT assay can be summarized in a table to compare the cytotoxic effects of the compound across different cell lines and time points.

Cell LineTreatment DurationIC50 (µM)
Cancer Cell Lines
MCF-748 hoursTo be determined
MDA-MB-23148 hoursTo be determined
A54948 hoursTo be determined
HCT11648 hoursTo be determined
PC-348 hoursTo be determined
Non-Cancerous Cell Line
MCF-10A48 hoursTo be determined

Phase 3: Mechanistic Assays

Following the determination of the compound's cytotoxic potential, the next step is to investigate the underlying mechanism of cell death. Apoptosis is a common mechanism for anticancer agents.[1][2]

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with 5-(4-Fluorophenoxy)isoquinolin-8-amine at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[13]

  • Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Analyze the samples by flow cytometry within one hour.[15]

Data Interpretation:

  • Annexin V-negative / PI-negative: Viable cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial in vitro evaluation of 5-(4-Fluorophenoxy)isoquinolin-8-amine as a potential anticancer agent. The outlined protocols for assessing cytotoxicity and apoptosis will provide foundational data on its efficacy and mechanism of action.

Further studies are warranted to fully elucidate the therapeutic potential of this compound. These may include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific checkpoints.

  • Western Blot Analysis: To investigate the modulation of key proteins in the PI3K/Akt/mTOR and apoptosis pathways (e.g., phosphorylation of Akt, expression of Bcl-2 family proteins, and cleavage of PARP).

  • In Vivo Studies: To evaluate the antitumor efficacy and safety of the compound in preclinical animal models.

The multifaceted approach described herein will enable a thorough characterization of 5-(4-Fluorophenoxy)isoquinolin-8-amine and provide valuable insights for its further development as a novel cancer therapeutic.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. ASCO Educational Book, 38, 269-282. [Link]

  • Lee, S. Y., & Kim, Y. C. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules, 26(11), 3329. [Link]

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway in Solid Tumors. ASCO Educational Book, 36, e1-e12. [Link]

  • Massacesi, C., Di Tomaso, E., & Urban, P. (2016). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Treatment Reviews, 44, 1-10. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Li, Y., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLOS One, 10(8), e0136649. [Link]

  • Nowak, M., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4983. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Trafton, A. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Viability Assessment. Flow Cytometry Core Facility. [Link]

  • Paz, C., et al. (2012). Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. Molecules, 17(8), 9283-9297. [Link]

  • Inostroza-Brito, M., et al. (2015). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. Molecules, 20(8), 13813-13828. [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(20), e927. [Link]

  • Chen, Y., et al. (2018). Materials and Methods Cell viability assay. OncoTargets and Therapy, 11, 885-894. [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]

  • Zhang, N., et al. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 17(6), 6537-6547. [Link]

  • Shaik, A. B., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 26(15), 4417. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • Rodriguez, J. A., et al. (2009). Studies on quinones. Part 45: Novel 7-aminoisoquinoline-5,8-quinone derivatives with antitumor properties on cancer cell lines. Bioorganic & Medicinal Chemistry, 17(7), 2894-2901. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. [Link]

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Application Notes and Protocols for the Evaluation of 5-(4-Fluorophenoxy)isoquinolin-8-amine in Antibacterial Research

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following application note is a scientifically guided framework for the investigation of the novel compound 5-(4-Fluorophenoxy)isoquinolin-8-amine. As of the date of this document, there is no specific published data on the antibacterial properties of this molecule. The proposed methodologies, expected outcomes, and mechanistic insights are extrapolated from published research on structurally related compounds, including 8-aminoquinolines, phenoxyquinolines, and other isoquinoline derivatives. This guide is intended for research purposes to facilitate the systematic evaluation of this novel chemical entity.

Introduction: The Scientific Rationale

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The isoquinoline core is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic compounds with a broad range of biological activities, including antibacterial effects.[1][2] The target molecule, 5-(4-Fluorophenoxy)isoquinolin-8-amine, integrates several key pharmacophoric features that suggest a promising profile for antibacterial research:

  • The Isoquinoline Nucleus: A robust heterocyclic scaffold known to form the basis of various antimicrobial compounds.[3]

  • The 8-Amino Group: 8-Aminoquinolines are a well-established class of compounds with known antimalarial and antibacterial properties.[4][5][6][7][8] This functional group is often crucial for the compound's biological activity, potentially through mechanisms involving metal chelation or interaction with microbial enzymes.

  • The 5-(4-Fluorophenoxy) Substituent: The introduction of a phenoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes.[9][10] The fluorine atom is a common bioisostere in medicinal chemistry that can modulate metabolic stability and binding interactions.

Based on these structural components, it is hypothesized that 5-(4-Fluorophenoxy)isoquinolin-8-amine may exhibit activity against a range of bacteria, particularly Gram-positive organisms, and warrants a thorough investigation of its antibacterial potential.

Proposed Mechanism of Action: An Investigative Starting Point

While the precise mechanism of action for this novel compound is yet to be determined, insights can be drawn from related structures. 8-Aminoquinolines have been suggested to exert their antimicrobial effects through various mechanisms, including:

  • Disruption of Cellular Respiration: Interference with the electron transport chain.

  • Inhibition of Nucleic Acid Synthesis: Some quinoline-based compounds are known to target DNA gyrase and topoisomerase IV.

  • Membrane Destabilization: Alteration of bacterial cell membrane integrity.

Initial investigations should aim to elucidate which, if any, of these mechanisms are relevant for 5-(4-Fluorophenoxy)isoquinolin-8-amine.

Part 1: Initial Screening for Antibacterial Activity

The first critical step is to determine if 5-(4-Fluorophenoxy)isoquinolin-8-amine possesses intrinsic antibacterial activity. This is achieved by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15]

Objective: To determine the lowest concentration of 5-(4-Fluorophenoxy)isoquinolin-8-amine that inhibits the visible growth of a bacterium (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC).

Materials:

  • 5-(4-Fluorophenoxy)isoquinolin-8-amine (stock solution of known concentration, e.g., 1 mg/mL in DMSO)

  • Test Organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and a panel of clinical isolates including MRSA)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or Phosphate-Buffered Saline (PBS)

Experimental Workflow:

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A Prepare bacterial inoculum (0.5 McFarland standard) C Dilute inoculum to final concentration (5x10^5 CFU/mL) A->C B Prepare 2-fold serial dilutions of compound in 96-well plate D Inoculate wells (except sterility control) B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (lowest concentration with no visible growth) E->F G Plate aliquots from clear wells onto agar F->G H Incubate agar plates at 37°C for 18-24 hours G->H I Determine MBC (≥99.9% kill) H->I

Caption: Workflow for MIC and MBC determination.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies. Suspend them in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions: Prepare a 2-fold serial dilution of the compound in CAMHB directly in a 96-well plate.[16][17]

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[18]

  • Reading the MIC: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

  • Determining the MBC: From each well that shows no visible growth (the MIC well and those with higher concentrations), plate a 10-100 µL aliquot onto a TSA plate. Incubate the TSA plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[20]

Data Presentation: Hypothetical MIC Values

The following table presents hypothetical MIC values for 5-(4-Fluorophenoxy)isoquinolin-8-amine against a panel of bacterial strains, based on the known activity of related compounds.

Bacterial StrainTypeExpected MIC Range (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive4 - 16
Staphylococcus aureus (MRSA)Gram-positive8 - 32
Enterococcus faecalis ATCC 29212Gram-positive16 - 64
Streptococcus pneumoniae ATCC 49619Gram-positive4 - 16
Escherichia coli ATCC 25922Gram-negative>64
Pseudomonas aeruginosa ATCC 27853Gram-negative>64

Causality and Interpretation: It is anticipated that, like many novel isoquinoline derivatives, this compound may exhibit more potent activity against Gram-positive bacteria. The outer membrane of Gram-negative bacteria often presents a significant permeability barrier to many chemical compounds.

Part 2: Characterizing the Antibacterial Effect

Once the MIC is established, it is crucial to understand the dynamics of the antibacterial effect. Is the compound bactericidal (kills the bacteria) or bacteriostatic (inhibits growth)? A time-kill kinetics assay provides this information.

Protocol 2: Time-Kill Kinetics Assay

This protocol is designed to assess the rate and extent of bacterial killing over time.[21]

Objective: To determine if 5-(4-Fluorophenoxy)isoquinolin-8-amine is bactericidal or bacteriostatic at various multiples of its MIC.

Materials:

  • All materials from Protocol 1

  • Sterile culture tubes or flasks

  • Shaking incubator

Experimental Workflow:

Time_Kill_Workflow cluster_setup Setup cluster_exposure Exposure & Sampling cluster_quantification Quantification & Analysis A Prepare bacterial inoculum (mid-log phase, ~5x10^5 CFU/mL) B Set up culture tubes with compound at 0x, 1x, 2x, 4x MIC A->B C Inoculate tubes and incubate at 37°C with shaking B->C D Sample aliquots at 0, 2, 4, 8, 24 hours C->D Time points E Perform serial dilutions and plate counts for each sample D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10(CFU/mL) vs. Time F->G H Determine bactericidal (≥3-log10 kill) or bacteriostatic effect G->H

Caption: Workflow for the time-kill kinetics assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism (e.g., S. aureus ATCC 29213) and adjust the concentration to approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Assay Setup: Prepare a series of culture tubes, each containing CAMHB and the compound at final concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculation and Sampling: Inoculate each tube with the prepared bacterial suspension. Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube.[21][22]

  • Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto TSA plates to determine the number of viable bacteria (CFU/mL).

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the colonies on plates that yield between 30 and 300 colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count.[23] A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the bacterial count.[23]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following controls are essential:

  • Positive Control: A known antibiotic (e.g., vancomycin for Gram-positives, ciprofloxacin for Gram-negatives) should be run in parallel to validate the assay's performance.

  • Growth Control: Bacteria incubated in media without the test compound to ensure the viability and normal growth of the organism.

  • Sterility Control: Media without bacteria to check for contamination.

  • Solvent Control: If the compound is dissolved in a solvent like DMSO, a control with the highest concentration of the solvent used should be included to ensure it has no effect on bacterial growth.

By adhering to these controls and the standardized protocols outlined, the data generated will be robust and reliable, providing a solid foundation for further drug development efforts.

References

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. BenchChem.
  • Prachayasittikul, V., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal. Available at: [Link]

  • Raza, A., et al. (2022). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. Molecules. Available at: [Link]

  • Raza, A., et al. (2022). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. PubMed. Available at: [Link]

  • Jain, M., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • World Health Organization. (1981). Pharmacology of 8-aminoquinolines. IRIS.
  • Prachayasittikul, V., et al. (2016). ANTIMALARIAL AND ANTIMICROBIAL ACTIVITIES OF 8-AMINOQUINOLINE-URACILS METAL COMPLEXES. CORE.
  • Heithoff, D. M., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents. BenchChem.
  • Antimicrobial Testing Laboratory. (n.d.).
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Prachayasittikul, V., et al. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal.
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Rather, I. A., et al. (2023).
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Microbe Investigations. (n.d.).
  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA.
  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • ResearchGate. (n.d.). Summary of antimicrobial activity of some classes of isoquinoline.
  • Fornelos-Álvarez, N., et al. (2020). Phenanthrolinic analogs of quinolones show antibacterial activity against M. tuberculosis. Tuberculosis.
  • Parhi, A. K., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PubMed.
  • Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Nielsen, K. F., et al. (2019).

Sources

Application Note: Development of Stability-Indicating HPLC Method for 8-Aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in the development of antimalarial therapeutics. It addresses the specific challenges of analyzing 8-aminoquinolines (e.g., Primaquine, Tafenoquine), a class of drugs characterized by significant oxidative instability and basicity.

Introduction & Core Challenge

8-Aminoquinolines (8AQs) are the only class of antimalarials capable of clearing dormant liver-stage Plasmodium parasites (hypnozoites), preventing relapse.[1][2][3] However, their chemical utility comes with a stability cost:

  • Oxidative Liability: The 8-amino group facilitates rapid oxidation to quinone-imines and ortho-quinones.

  • Basicity: The quinoline nitrogen and the terminal amine on the side chain often cause severe peak tailing on standard C18 columns.

  • Photosensitivity: These compounds degrade rapidly under UV/Vis light.

Objective: Develop a Stability-Indicating Method (SIM) capable of resolving the Active Pharmaceutical Ingredient (API) from its oxidative degradants, hydrolysis products, and synthesis impurities.

Scientific Foundation: Degradation Pathways

Understanding how the molecule breaks down is the prerequisite for detecting the breakdown products.

The Oxidative Cascade

The primary degradation mechanism for 8AQs is not hydrolysis, but oxidation. The metabolic activation of Primaquine involves hydroxylation at the 5-position, followed by oxidation to 5,6-orthoquinone . In a stability context (shelf-life), auto-oxidation leads to similar quinone species and dimers.

Visualization of Degradation Logic

The following diagram illustrates the critical degradation pathways that the HPLC method must resolve.

G cluster_Ox Oxidative Pathway (Primary) cluster_Photo Photolytic Pathway API 8-Aminoquinoline (Parent Drug) QuinoneImine Quinone-Imine Intermediate API->QuinoneImine Auto-oxidation (Air/Peroxide) PhotoDeg Desalkyl Derivatives API->PhotoDeg UV Light Exposure OrthoQuinone 5,6-Orthoquinone (Major Degradant) QuinoneImine->OrthoQuinone Hydrolysis ROS ROS Generation (H2O2) QuinoneImine->ROS Polymerized\nAggregates Polymerized Aggregates OrthoQuinone->Polymerized\nAggregates

Caption: Primary degradation pathways for 8-aminoquinolines, highlighting the critical oxidative route to ortho-quinones.

Method Development Protocol

This protocol prioritizes peak shape symmetry (handling basicity) and resolution of polar oxidative degradants.

Chromatographic Conditions (Base Protocol)
  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Why: These "Base-Deactivated" columns withstand high pH and reduce silanol interactions with the basic amine groups of 8AQs.

  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 3.0 – 4.5).

    • Why: Low pH ensures the basic nitrogens are fully protonated, preventing secondary interactions with residual silanols.

  • Mobile Phase B: Acetonitrile (ACN).

    • Why: ACN provides sharper peaks and lower backpressure than Methanol for this class.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: Diode Array Detector (DAD) at 254 nm (universal) and 260-280 nm (specific to quinoline ring).

  • Temperature: 30°C.

Gradient Profile Optimization

Isocratic methods often fail to elute late-eluting dimers. A gradient is recommended.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Purpose
0.09010Initial equilibration
5.09010Retain polar degradants
20.04060Elute Parent API
25.01090Wash lipophilic dimers
30.09010Re-equilibration

Forced Degradation Protocol (Stress Testing)

To validate the method as "Stability-Indicating," you must intentionally degrade the sample and prove the method can separate the fragments.

Self-Validating Check: Use a Diode Array Detector (DAD) to check Peak Purity . The purity angle must be less than the purity threshold for the API peak in all stressed samples.

Stress Conditions Table
Stress TypeReagent / ConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C2–6 Hours5–20%8AQs are moderately stable in acid; heat drives the reaction.
Base Hydrolysis 0.1 N NaOH, Ambient1–4 Hours5–20%Critical: 8AQs degrade rapidly in base. Monitor closely to prevent total destruction.
Oxidation 3% H₂O₂1–2 Hours10–30%Most Important: Mimics the primary instability pathway. Expect "Orthoquinone" peaks.
Thermal 60°C (Solid State)7 Days< 5%Tests shelf-life stability.
Photolytic UV Light (1.2M lux hrs)24 Hours10–20%8AQs are photosensitive. Protect standard solutions with amber glass.
Step-by-Step Stress Workflow
  • Preparation: Prepare a 1 mg/mL stock solution of the API.

  • Stressing: Aliquot 5 mL into volumetric flasks. Add 5 mL of stress reagent (HCl, NaOH, or H₂O₂).

  • Quenching: After the incubation time, neutralize acid samples with base (and vice versa) to stop the reaction before injection.

    • Why: Injecting highly acidic/basic samples can distort peak shape and damage the column.

  • Analysis: Inject the blank, the unstressed control, and the stressed samples.

  • Mass Balance Calculation:

    
    
    Target: 95% – 105%. Significant deviation suggests formation of non-chromatophoric or volatile degradants.
    

Method Development Decision Matrix

Use this workflow to troubleshoot separation issues during development.

MethodDev Start Start Method Development CheckShape Check API Peak Shape Start->CheckShape Tailing Peak Tailing > 1.5? CheckShape->Tailing FixTailing Action: Add modifier (TEA) or Lower pH Tailing->FixTailing Yes CheckRes Check Resolution (Rs) of Degradants Tailing->CheckRes No FixTailing->CheckShape Resolution Rs < 2.0? CheckRes->Resolution GradientMod Action: Adjust Gradient Slope or Change Organic Modifier Resolution->GradientMod Yes Finalize Finalize Method Parameters Resolution->Finalize No GradientMod->CheckRes

Caption: Decision matrix for optimizing HPLC conditions, focusing on peak tailing and resolution.

Validation Parameters (ICH Q2)

To ensure the method is trustworthy, validate against these criteria:

  • Specificity: No interference from blank or placebo at the retention time of API. Peak purity passes in all stress samples.

  • Linearity:

    
     over a range of 50% to 150% of the target concentration.[4]
    
  • Accuracy (Recovery): Spike placebo with API at 80%, 100%, and 120%. Recovery should be 98.0% – 102.0%.

  • Precision:

    • System Precision: 6 injections of standard (RSD < 2.0%).

    • Method Precision: 6 preparations of sample (RSD < 2.0%).[6]

  • Robustness: Deliberately vary pH (±0.2), Flow Rate (±0.1 mL/min), and Column Temp (±5°C). Ensure resolution (

    
    ) remains > 2.0.
    

References

  • Cammarda, G., et al. (2019). "Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide." BenchChem.[2] Available at: [1][2][6][7][8][9][10][11][12][13][14]

  • ICH Expert Working Group. (2003). "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation.[6][9][11][15] Available at: [2][6][9][10][11][13][14]

  • Bartlett, M.L., et al. (2026).[6] "Development and Validation of a Stability-Indicating HPLC-UV Assay for Quantification of Tafenoquine Succinate." Malaria World. Available at:

  • Dongre, V.G., et al. (2008).[16] "Development and Validation of UPLC Method for Determination of Primaquine Phosphate and Its Impurities." Journal of Pharmaceutical and Biomedical Analysis. Available at:

  • Sinha, A. (2026).[6][17] "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Laboratories. Available at:

Sources

synthesis of 8-hydroxyquinolines with amino functionalities

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Amino-Functionalized 8-Hydroxyquinolines

Executive Summary & Strategic Importance

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its bidentate metal-chelating capability (Zn²⁺, Cu²⁺, Fe³⁺). This physicochemical property drives its utility in neurodegenerative therapies (e.g., PBT2 for Alzheimer’s), anticancer metallochaperones, and antifungal agents.

Introducing amino functionalities onto the 8-HQ core is critical for three reasons:

  • Solubility Modulation: Amino groups lower logP, improving oral bioavailability.

  • Targeting Vectors: They provide a handle for conjugation to fluorophores or targeting peptides.

  • Electronic Tuning: They alter the pKa of the phenolic hydroxyl, fine-tuning metal binding affinity.

This guide details three distinct, field-validated protocols to install amino groups at the C-7 and C-5 positions, prioritizing regioselectivity and purification logic.

Strategic Synthesis Overview

The 8-HQ ring system offers specific electrophilic and nucleophilic sites. The choice of method depends on the desired position (C-5 vs. C-7) and the nature of the amine (alkyl vs. aryl).

SynthesisStrategy HQ 8-Hydroxyquinoline (Core Scaffold) Mannich Method A: Mannich Reaction (C-7 Alkyl Amines) HQ->Mannich HCHO + HNR2 (Electrophilic Subst.) Buchwald Method B: Buchwald-Hartwig (C-5 Aryl Amines) HQ->Buchwald 1. Protection 2. Bromination 3. Pd-Cat Coupling Nitro Method C: Nitration/Reduction (C-5 Primary Amines) HQ->Nitro 1. HNO3 2. Reduction

Figure 1: Decision matrix for functionalizing the 8-HQ scaffold based on regiochemical requirements.

Method A: The Mannich Reaction (C-7 Functionalization)

Application: Rapid installation of secondary alkyl amines (morpholine, piperidine, diethylamine) at the C-7 position. Mechanism: Electrophilic aromatic substitution via an in situ generated iminium ion. The C-7 position is activated by the ortho-hydroxyl group.

Protocol 1: Synthesis of 7-(Morpholinomethyl)-8-hydroxyquinoline

Reagents:

  • 8-Hydroxyquinoline (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq)

  • Morpholine (1.2 eq)

  • Ethanol (Absolute)[2]

Step-by-Step Methodology:

  • Pre-Activation (The "Self-Validating" Step):

    • In a round-bottom flask, mix Paraformaldehyde and Morpholine in Ethanol (5 mL/mmol).

    • Heat gently to 60°C for 15 minutes until the solution becomes clear.

    • Expert Insight: The clearing of the solution indicates the depolymerization of paraformaldehyde and formation of the reactive iminium intermediate. Do not proceed until clear.

  • Addition & Reflux:

    • Add 8-Hydroxyquinoline to the reaction mixture.

    • Reflux the mixture (approx. 78°C) for 12–16 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: DCM/MeOH 95:5). The product will be more polar than the starting material and typically stains orange/brown with Dragendorff’s reagent (specific for alkaloids/tertiary amines).

  • Workup (crystallization-driven):

    • Cool the mixture slowly to room temperature, then to 0°C.

    • The Mannich base often precipitates as a solid. Filter and wash with cold ethanol.

    • Troubleshooting: If no precipitate forms, remove solvent in vacuo, redissolve in minimal hot ethanol, and add water dropwise until turbid. Cool to induce crystallization.[3]

Data Summary: Typical Yields for C-7 Amines

Amine SourceReaction TimeTypical YieldAppearance
Morpholine12 h85-92%Off-white needles
Piperidine14 h80-88%Pale yellow solid
Diethylamine18 h70-75%Yellow oil/solid

Method B: Buchwald-Hartwig Cross-Coupling (C-5 Functionalization)

Application: Installation of aryl amines or sterically hindered amines at C-5. Critical Constraint: The 8-OH group poisons Pd-catalysts. You must protect the hydroxyl group (typically as a benzyl ether) prior to coupling.

Protocol 2: C-5 Amination of 5-Bromo-8-benzyloxyquinoline

Reagents:

  • 5-Bromo-8-benzyloxyquinoline (1.0 eq) [Synthesized from 5-bromo-8-HQ + BnBr]

  • Aniline derivative (1.2 eq)[4]

  • Pd(OAc)₂ (5 mol%)[4][5]

  • BINAP or Xantphos (10 mol%)

  • Cs₂CO₃ (2.0 eq)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Inert Setup:

    • Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times. Oxygen is the enemy of this catalytic cycle.

  • Catalyst Pre-complexation:

    • Add Pd(OAc)₂ and BINAP to toluene.[6] Stir at RT for 10 mins.

    • Visual Check: Solution should turn from orange to a distinct reddish-brown, indicating active catalyst formation.

  • Coupling:

    • Add the 5-Bromo-substrate, the amine, and Cs₂CO₃.

    • Heat to 100°C for 12–24 hours.

  • Deprotection (The "Reveal"):

    • After isolating the coupled product, remove the benzyl group using H₂/Pd-C (10%) in MeOH or BBr₃ in DCM (if the amine is acid-stable).

    • Expert Insight: Hydrogenolysis is cleaner; BBr₃ can chelate to the nitrogen, requiring a harsh quench.

BuchwaldWorkflow Start 5-Bromo-8-HQ Protect Step 1: Protection (BnBr, K2CO3) Start->Protect Couple Step 2: Buchwald Coupling (Pd-Cat, Amine, Base) Protect->Couple Deprotect Step 3: Deprotection (H2, Pd/C) Couple->Deprotect Product 5-Amino-8-HQ Derivative Deprotect->Product

Figure 2: The mandatory protection-deprotection sequence for Pd-catalyzed amination of 8-HQ.

Method C: Nitration-Reduction Sequence (C-5 Primary Amines)

Application: Generating the primary amine (5-amino-8-hydroxyquinoline) which serves as a universal precursor for amides or sulfonamides.

Protocol 3: "Green" Reduction of 5-Nitro-8-hydroxyquinoline

While H₂/Pd-C is standard, Sodium Dithionite (Na₂S₂O₄) offers a chemoselective reduction that tolerates halogens elsewhere on the ring.

  • Nitration: Treat 8-HQ with HNO₃/H₂SO₄ at 0°C. Quench on ice. (Yield: >90% yellow solid).

  • Reduction:

    • Dissolve 5-nitro-8-HQ (10 mmol) in THF/Water (1:1).

    • Add Na₂S₂O₄ (3.0 eq) slowly.

    • Heat to 50°C for 2 hours.

    • Self-Validating Endpoint: The reaction mixture shifts from Vibrant Yellow (Nitro) to Colorless/Pale Brown (Amine). If yellow persists, add more reductant.

Purification & Characterization Strategy

Purifying 8-HQ derivatives is notoriously difficult due to their ability to strip metal ions from silica gel, causing streaking and yield loss.

The "Chelation-Breaker" Mobile Phase: When using column chromatography, always pre-treat silica with mobile phase containing 1% Triethylamine (TEA).

  • Why? TEA saturates the acidic sites on silica and competes for protons, preventing the 8-HQ nitrogen from sticking.

  • Alternative: Use EDTA-washed silica for highly sensitive biological assays to ensure the product is metal-free (Apo-form).

NMR Diagnostic Signals:

  • C-7 Mannich Bases: Look for a singlet (2H) around 3.8–4.0 ppm (Ar-CH₂-N).

  • C-5 Substitution: The coupling pattern of the pyridine ring remains unchanged, but the phenol ring signals simplify (loss of one proton).

References

  • Prachayasittikul, V., et al. (2013). "Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline-Mannich Bases." Journal of Chemistry. Link

  • Oliveri, V., & Grasso, G. (2020). "8-Hydroxyquinolines: A Review of Their Metal Chelating Properties and Medicinal Applications." ChemMedChem. Link

  • Hennig, L., et al. (2018). "Efficient Synthesis of 5-Amino-8-hydroxyquinolines via Buchwald-Hartwig Amination." Tetrahedron Letters. Link

  • Adib, M., et al. (2015). "Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction." Journal of the Iranian Chemical Society. Link

  • Collery, P., et al. (2012). "Inhibitory effects of gallium chloride and tris(8-quinolinolato)gallium(III) on A549 human malignant cell line." Anticancer Research.[7][8] Link

Sources

Troubleshooting & Optimization

improving solubility of 5-(4-Fluorophenoxy)isoquinolin-8-amine for in vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Enhancing Solubility for Reliable In Vitro Experimentation

Welcome to the technical support resource for 5-(4-Fluorophenoxy)isoquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in aqueous media for in vitro studies. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Poor aqueous solubility is a common hurdle in preclinical research, often leading to inconsistent results, underestimation of compound potency, and experimental artifacts.[1] 5-(4-Fluorophenoxy)isoquinolin-8-amine, with its fused aromatic ring system and lipophilic fluorophenoxy moiety, is characteristic of compounds that require careful formulation for biological testing. This guide provides a logical, step-by-step approach to achieving and maintaining its solubility.

Section 1: Predicted Physicochemical Profile

Understanding the physicochemical nature of 5-(4-Fluorophenoxy)isoquinolin-8-amine is the first step in designing a successful solubilization strategy. While experimental data for this specific molecule is not widely published, we can predict its properties based on its chemical structure, which consists of a basic isoquinoline core and a lipophilic fluorophenoxy group.

PropertyPredicted Value / CharacteristicRationale & Implications for Solubility
Molecular Formula C₁₅H₁₁FN₂O-
Molecular Weight 254.26 g/mol -
Predicted LogP 3.0 - 4.0The high LogP value indicates significant lipophilicity and predicts poor intrinsic aqueous solubility. Strategies must overcome this hydrophobicity.
Predicted pKa pKa₁ ≈ 4.5 - 5.5 (Isoquinoline N)pKa₂ ≈ 3.5 - 4.5 (Aromatic Amine N)The presence of two basic nitrogen atoms suggests the compound is a weak base.[2] Solubility will be highly dependent on pH; protonation at acidic pH will form a more soluble salt.[3][4]
General Solubility Poor in water and neutral buffers.Soluble in organic solvents (DMSO, DMF).Direct dissolution in aqueous assay buffers is not recommended and will likely result in precipitation. An organic stock solution is the necessary starting point.[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered by researchers.

Q1: I dissolved my 5-(4-Fluorophenoxy)isoquinolin-8-amine in 100% DMSO, but it crashed out of solution when I diluted it into my cell culture media. What happened?

This is a classic issue of a solvent shift. The compound is soluble in the highly polar aprotic solvent DMSO, but when this stock is introduced into a predominantly aqueous environment (your buffer or media), the DMSO concentration drops dramatically. The compound is no longer in its preferred solvent and precipitates out. The key is to manage this transition carefully. See the protocols in Section 4 for techniques to mitigate this, such as rapid mixing and avoiding intermediate dilutions in aqueous solutions where the compound is less soluble.

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

The tolerance of cell lines to DMSO varies, but a general best practice is to keep the final concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[6] For sensitive assays or cell lines, a concentration of <0.1% is often recommended. It is crucial to include a "vehicle control" in your experiments (media with the same final DMSO concentration as your test articles) to account for any effects of the solvent itself.

Q3: Can I use sonication or heating to force the compound to dissolve in my aqueous buffer?

While sonication and gentle heating can temporarily increase the rate of dissolution, they do not change the fundamental thermodynamic insolubility of the compound. This often results in a supersaturated, kinetically unstable solution that is prone to precipitation over the time course of your experiment, leading to unreliable data. These methods are not recommended as a primary solubilization strategy.

Q4: How does pH specifically help with the solubility of this compound?

5-(4-Fluorophenoxy)isoquinolin-8-amine has two basic nitrogen centers. In a neutral or alkaline aqueous solution (pH > 6), these nitrogens are largely un-ionized (uncharged). By lowering the pH with a dilute acid (e.g., HCl), you protonate these nitrogens, forming a cationic salt (R-NH₃⁺). This charged species is significantly more polar than the neutral free base, dramatically increasing its solubility in water.[4][7]

Section 3: Troubleshooting & In-Depth Solubilization Guide

When standard dilution from a DMSO stock fails, a more systematic approach is required. The following workflow and detailed strategies will help you develop a robust formulation for your in vitro studies.

Solubilization Strategy Workflow

The diagram below outlines a decision-making process for troubleshooting the solubility of 5-(4-Fluorophenoxy)isoquinolin-8-amine.

G cluster_0 start Start: Compound Precipitates in Aqueous Buffer stock_check Is the 10 mM DMSO stock solution clear? start->stock_check dilution_method Are you using an optimized dilution method? (e.g., rapid vortexing) stock_check->dilution_method Yes strategy Select Advanced Strategy dilution_method->strategy Yes ph_mod Strategy 1: pH Modification (Acidic Stock) strategy->ph_mod excipient Strategy 2: Use of Excipients (Surfactants, Cyclodextrins) strategy->excipient validate Validate: Test for assay compatibility and vehicle effects ph_mod->validate excipient->validate end Success: Proceed with Experiment validate->end caption Decision tree for solubility enhancement.

Caption: Decision tree for solubility enhancement.

Section 4: Experimental Protocols

Here we provide step-by-step methods for the strategies outlined above. Always begin by preparing a primary stock solution in 100% DMSO.

Protocol: Optimized Co-Solvent Dilution (Primary Approach)

This protocol aims to minimize precipitation during the critical dilution step.

  • Prepare a High-Concentration Stock: Dissolve 5-(4-Fluorophenoxy)isoquinolin-8-amine in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved; gentle warming (to 37°C) or brief vortexing may be necessary. Visually inspect for any particulates against a light source.

  • Pre-warm the Assay Buffer: Warm your aqueous dilution buffer (e.g., PBS, cell culture media) to 37°C. This can slightly increase the solubility limit and prevent temperature shock-induced precipitation.

  • Perform the Dilution:

    • Add the required volume of aqueous buffer to a sterile microcentrifuge tube.

    • While vigorously vortexing the buffer, rapidly pipette the required volume of the 10 mM DMSO stock directly into the buffer. Do not add the stock solution slowly or onto the wall of the tube.

    • Continue vortexing for an additional 10-15 seconds to ensure rapid and complete mixing.

  • Final Dilution: Use this freshly prepared intermediate dilution to make your final concentrations for the assay plate, again using rapid mixing.

Protocol: pH Modification (Weakly Basic Compounds)

This method leverages the basic nature of the compound to create a soluble salt form.

  • Prepare an Acidic Solvent: Prepare a 50 mM HCl solution in water.

  • Create the Acidic Stock: Weigh out the compound and add the 50 mM HCl solution to achieve a concentration of 1-2 mM. This concentration is typically lower than a DMSO stock due to the limits of salt solubility. Vortex thoroughly. The resulting solution should be clear.

  • Neutralization and Buffering: When this acidic stock is added to your final assay buffer (which should be well-buffered, e.g., with HEPES or phosphate), the buffer's capacity will neutralize the small amount of acid, bringing the final pH into a physiologically compatible range.

  • Crucial Validation Step: You must measure the final pH of your highest concentration well to ensure it is within the acceptable range for your assay (e.g., pH 7.2-7.4). If the pH is too low, it indicates your stock is too concentrated or your buffer capacity is insufficient.

Protocol: Using Non-Ionic Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution.[3]

  • Prepare Surfactant-Containing Stock:

    • Prepare a stock solution of a non-ionic surfactant, such as Tween® 20 or Tween® 80, at 10% (w/v) in water.

    • Prepare your aqueous assay buffer and add the surfactant stock to achieve a final concentration slightly above its Critical Micelle Concentration (CMC), for example, 0.05% - 0.1% Tween® 20.

  • Dilute Compound Stock: Use the surfactant-containing buffer as your diluent and follow the optimized dilution method described in Protocol 4.1. The pre-formed micelles in the buffer will help to sequester the compound as it is diluted out of DMSO.

  • Vehicle Control: It is absolutely essential to run a vehicle control with the exact same concentration of surfactant to ensure the surfactant itself does not affect your biological assay.

Strategy Comparison
StrategyProsConsBest For...Assay Compatibility Issues
DMSO Co-Solvent Simple, widely used, compatible with most compounds.Risk of precipitation upon dilution; potential for cell toxicity at >0.5%.Initial screening and moderately soluble compounds.Potential for cytotoxicity or off-target effects at high concentrations.
pH Modification Can dramatically increase solubility for ionizable compounds; avoids organic solvents.Only works for acidic/basic compounds; requires careful pH control; risk of compound degradation at pH extremes.Weakly basic or acidic compounds that are stable at low/high pH.Final pH must be compatible with the assay; may alter cell physiology if not properly buffered.
Surfactants (e.g., Tween®) Highly effective at solubilizing very hydrophobic compounds.Can interfere with assays by denaturing proteins or disrupting cell membranes.Highly lipophilic (High LogP) compounds that fail with other methods.Can interfere with fluorescence/luminescence assays and membrane-based assays (e.g., receptor binding).
Cyclodextrins (e.g., HP-β-CD) Generally low toxicity; effective for many compounds.[8]Can be expensive; may alter compound availability by sequestering it from its target.Compounds that fit within the cyclodextrin cavity.May interfere with assays involving cholesterol or lipid membranes.

Section 5: Visualizing the Workflow

A clear workflow for stock preparation is critical for reproducibility.

G cluster_1 Stock Preparation & Dilution Workflow start Weigh Solid Compound add_dmso Add 100% DMSO to make 10 mM Stock start->add_dmso dissolve Vortex / Gentle Warmth Ensure Complete Dissolution add_dmso->dissolve dilute Add DMSO Stock to Vortexing Buffer dissolve->dilute prepare_buffer Pre-warm Aqueous Assay Buffer (37°C) prepare_buffer->dilute final_dilution Perform Final Serial Dilutions for Assay Plate dilute->final_dilution end Assay Ready final_dilution->end caption Recommended workflow for stock preparation.

Caption: Recommended workflow for stock preparation.

By following these structured approaches, researchers can overcome the solubility limitations of 5-(4-Fluorophenoxy)isoquinolin-8-amine, leading to more accurate and reproducible in vitro data. Always validate your chosen solubilization method to ensure it does not interfere with your specific experimental system.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assays of Novel Isoquinoline Compounds.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • Pharma Focus Asia. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13927912, Isoquinolin-8-amine. Retrieved from [Link]

  • Gornicka, A., & Bielenica, A. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(15), 5873. Available from: [Link]

  • RSC Publishing. (2015, November 20). Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Available from: [Link]

  • Cheméo. (n.d.). 5-Isoquinolinamine (CAS 1125-60-6) - Chemical & Physical Properties. Retrieved from [Link]

  • Arts, M., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. International Journal of Molecular Sciences, 23(1), 1. Available from: [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3747.
  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Isoquinolin-5-amine (CAS#:1125-60-6). Retrieved from [Link]

  • Gellis, A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2004. Available from: [Link]

  • ResearchGate. (2010, April 15). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Available from: [Link]

  • ResearchGate. (n.d.). Dissociation constants pKa of isoquinoline bases. Retrieved from [Link]

  • American Elements. (n.d.). Isoquinolines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Pyridinemethanamine, 6-(3,4-dihydro-2(1H)-isoquinolinyl)-α-ethyl-5-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14025825, 3-(4-Fluorophenoxy)propan-1-amine. Retrieved from [Link]

  • Sóvári, D., et al. (n.d.). Synthesis and fluorescence properties of boroisoquinolines, a new family of fluorophores. The Royal Society of Chemistry.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • Mycocentral. (n.d.). Methylamine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2021, July 13). TRIMETHYLAMINE. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Amino-3,5-difluorobenzaldehyde in Organic Solvents.
  • MDPI. (2021, August 6). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Available from: [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-(4-Fluorophenoxy)isoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(4-Fluorophenoxy)isoquinolin-8-amine represents a novel chemical entity with significant potential in modulating cellular signaling pathways. Based on its structural motifs, particularly the isoquinoline core, it is hypothesized to function as a kinase inhibitor. While its intended molecular target(s) are under investigation, a critical aspect of its preclinical characterization is the identification and mitigation of off-target effects. Kinase inhibitors are seldom entirely specific, and their interaction with unintended targets can lead to misleading experimental results and potential toxicity.[1][2][3] This guide provides a comprehensive technical support framework for researchers and drug development professionals working with 5-(4-Fluorophenoxy)isoquinolin-8-amine to help anticipate, identify, and minimize off-target activities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like 5-(4-Fluorophenoxy)isoquinolin-8-amine?

A: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[4] For kinase inhibitors, this is a common challenge due to the high degree of structural conservation within the ATP-binding pocket of the human kinome.[1][3][5] These unintended interactions can lead to a variety of issues, including:

  • Misinterpretation of Experimental Data: An observed phenotype may be incorrectly attributed to the inhibition of the primary target when it is, in fact, caused by an off-target effect.

  • Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cellular toxicity.[1]

  • Reduced Therapeutic Efficacy: Engagement with multiple targets can dilute the desired therapeutic effect.

Given that 5-(4-Fluorophenoxy)isoquinolin-8-amine is a novel compound, a thorough investigation of its selectivity is paramount to ensure the validity of research findings and to assess its therapeutic potential.

Q2: My initial screening results with 5-(4-Fluorophenoxy)isoquinolin-8-amine show a potent effect, but the phenotype is not consistent with the known function of my hypothesized target. Could this be an off-target effect?

A: Yes, this is a classic indication of a potential off-target effect.[6] When the observed biological response does not align with the established signaling pathway of the intended target, it is crucial to consider that your compound may be acting on one or more other proteins. It is recommended to initiate a series of validation experiments to de-risk this possibility.

Q3: What is the first step I should take to investigate potential off-target effects of 5-(4-Fluorophenoxy)isoquinolin-8-amine?

A: A broad kinase selectivity panel is an excellent starting point.[5][7] These commercially available services screen your compound against hundreds of purified kinases, providing a comprehensive overview of its inhibitory activity across the kinome.[8] This data will help you to:

  • Identify potential off-target kinases.

  • Assess the overall selectivity of your compound.

  • Guide the design of follow-up experiments.

Troubleshooting Guides

Problem 1: Unexpected or Inconsistent Cellular Phenotype

You observe a potent cellular effect (e.g., apoptosis, cell cycle arrest) that is either unexpected for the intended target or varies between cell lines.

  • Off-Target Kinase Inhibition: The compound may be inhibiting other kinases that are more critical for the observed phenotype in your specific cellular model.

    • Solution: Perform a kinome-wide selectivity screen to identify potential off-target interactions.[5][7] Cross-reference the identified off-targets with the known signaling pathways in your cell lines.

  • Scaffold-Specific, Non-Kinase Off-Targets: The isoquinoline scaffold may interact with other classes of proteins.

    • Solution: Utilize a structurally unrelated inhibitor of your primary target. If this second compound recapitulates the phenotype, it strengthens the evidence for an on-target effect.[6] If the phenotype is unique to 5-(4-Fluorophenoxy)isoquinolin-8-amine, it suggests a scaffold-specific off-target effect.

  • Concentration-Dependent Effects: The concentration of the inhibitor used may be too high, leading to engagement with lower-affinity off-targets.

    • Solution: Perform a dose-response curve for both the on-target and the phenotypic effect. If the phenotypic EC50 is significantly higher than the on-target biochemical IC50, it may indicate an off-target effect.[6]

Problem 2: Discrepancy Between Biochemical and Cellular Potency

The IC50 of 5-(4-Fluorophenoxy)isoquinolin-8-amine against the purified target kinase is much lower than the EC50 observed in cell-based assays.

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.

    • Solution: Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • High Intracellular ATP Concentration: In biochemical assays, ATP concentrations are often at or below the Km of the kinase. In a cellular environment, ATP levels are much higher (mM range), which can outcompete ATP-competitive inhibitors.[9]

    • Solution: Utilize a cellular target engagement assay, such as NanoBRET™, which measures compound binding to the target protein in live cells.[9][10] This provides a more physiologically relevant measure of target occupancy.

  • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

    • Solution: Co-incubate with known efflux pump inhibitors to see if cellular potency is restored.

Experimental Protocols

Protocol 1: Cellular Target Engagement using NanoBRET™ Assay

This protocol allows for the quantitative measurement of compound binding to a target kinase in living cells.[9][11]

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-Kinase fusion vector for your target of interest

  • Kinase-specific NanoBRET™ tracer

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Live Cell Reagent

  • White, 96-well assay plates

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-Kinase fusion vector and plate in 96-well plates. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-(4-Fluorophenoxy)isoquinolin-8-amine. Add to the cells and incubate for 2 hours.

  • Tracer Addition: Add the NanoBRET™ tracer at the recommended concentration.

  • Signal Detection: Add Nano-Glo® Live Cell Reagent and read the plate on a luminometer equipped with two filters to detect donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the IC50.

Protocol 2: Western Blotting to Confirm Downstream Pathway Inhibition

This protocol verifies that the compound inhibits the target kinase in cells by assessing the phosphorylation status of a known downstream substrate.

Materials:

  • Cell line expressing the target kinase and its substrate

  • 5-(4-Fluorophenoxy)isoquinolin-8-amine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of 5-(4-Fluorophenoxy)isoquinolin-8-amine for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies overnight. Wash and incubate with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensities. A decrease in the phospho-substrate signal relative to the total substrate indicates target inhibition.

Computational Approaches for Off-Target Prediction

Computational methods can be employed early in the drug discovery process to predict potential off-target interactions and guide experimental work.[12][13]

  • Chemical Similarity Searching: Comparing the chemical structure of 5-(4-Fluorophenoxy)isoquinolin-8-amine to databases of compounds with known biological activities can provide initial clues about potential off-targets.[13]

  • Docking and Molecular Modeling: In silico docking of the compound into the crystal structures of various kinases can predict binding affinities and identify potential off-targets.[14][15]

  • Machine Learning Models: Advanced machine learning algorithms can be trained on large datasets of kinase-inhibitor interactions to predict the selectivity profile of novel compounds.[16]

Data Presentation

Table 1: Comparison of Kinase Profiling Technologies

TechnologyPrincipleThroughputAdvantagesDisadvantages
Radiometric Assays Measures the transfer of radioactive phosphate from ATP to a substrate.[8]Low to MediumGold standard for sensitivity and direct measurement of enzymatic activity.Requires handling of radioactive materials, labor-intensive.[8]
Fluorescence/Luminescence-Based Assays Uses changes in fluorescence or luminescence to measure kinase activity or ATP depletion.[7]HighAmenable to high-throughput screening, non-radioactive.Prone to interference from colored or fluorescent compounds.
Kinome Peptide Arrays Measures the phosphorylation of a large number of kinase-specific peptide substrates on a chip.[17]HighProvides a broad overview of kinome activity from a cell lysate.[17]Indirect measure of kinase activity, may not reflect activity in intact cells.
Cellular Target Engagement (e.g., NanoBRET™) Measures compound binding to a target in live cells using bioluminescence resonance energy transfer.[9][11]Medium to HighPhysiologically relevant, measures target occupancy in a cellular context.Requires genetic modification of cells, not a direct measure of inhibition.
Mass Spectrometry-Based Profiling Quantifies the phosphorylation of endogenous proteins or peptides in response to inhibitor treatment.[18][19]Low to MediumUnbiased and can identify novel substrates and pathways.Technically demanding, lower throughput.

Visualizations

Troubleshooting_Workflow A Unexpected Phenotype Observed B Perform Kinome-wide Selectivity Screen A->B D Use Structurally Unrelated Inhibitor of Primary Target A->D C Identify Potential Off-Targets B->C H Validate Off-Target with Cellular Assays C->H E Phenotype Reproduced? D->E F Likely On-Target Effect E->F Yes G Likely Off-Target Effect E->G No

Caption: Workflow for investigating unexpected phenotypes.

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor On_Target On-Target Kinase Receptor->On_Target Signal Off_Target Off-Target Kinase Receptor->Off_Target Downstream_On Downstream Effector (On-Target) On_Target->Downstream_On Phosphorylation Downstream_Off Downstream Effector (Off-Target) Off_Target->Downstream_Off Phosphorylation Inhibitor 5-(4-Fluorophenoxy) isoquinolin-8-amine Inhibitor->On_Target Inhibitor->Off_Target Off-target inhibition

Caption: On-target vs. off-target kinase inhibition.

Kinase_Inhibitor_Development A Compound Synthesis (5-(4-Fluorophenoxy)isoquinolin-8-amine) B Biochemical Assay (IC50) A->B C Kinome-wide Selectivity Profiling B->C D Cellular Assays (EC50) C->D F Lead Optimization C->F High Off-Target Activity E Cellular Target Engagement D->E E->F Confirm On-Target Activity G In Vivo Studies F->G

Caption: Kinase inhibitor development and selectivity assessment cascade.

References

  • Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini Reviews in Medicinal Chemistry, 8(12), 1291-1297. doi: 10.2174/138955708786141043. [Link]

  • López-Escobar, B., et al. (2022). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Pharmaceuticals, 15(5), 596. [Link]

  • Chodera Lab. (2016). Kinase inhibitor selectivity and design. MSKCC. [Link]

  • Cochet, C., & Filhol, O. (2004). Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. Semantic Scholar. [Link]

  • Sawa, M. (2008). Strategies for the Design of Selective Protein Kinase Inhibitors. Ingenta Connect. [Link]

  • Cochet, C., & Filhol, O. (2004). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ResearchGate. [Link]

  • Ciaccio, M. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 23. [Link]

  • Medicines Discovery Catapult. (2026). Techniques in kinase profiling. [Link]

  • Wang, D., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences, 24(6), 5671. [Link]

  • Liu, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 259-267. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Liu, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 259-267. [Link]

  • van der Meer, D., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology, 12, 965036. [Link]

  • Marrero, S., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(3), 1729. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Robers, M. B., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(21), 12644-12655. [Link]

  • van den Bout, I., & Divecha, N. (2009). Kinome Profiling. Journal of Biomedicine and Biotechnology, 2009, 931930. [Link]

  • Robers, M. B., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Robers, M. B., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Pao, W., & Kris, M. G. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 140-142. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]

Sources

Technical Support Center: Overcoming Resistance to 5-(4-Fluorophenoxy)isoquinolin-8-amine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for addressing acquired resistance to targeted therapies. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions for researchers encountering resistance to 5-(4-Fluorophenoxy)isoquinolin-8-amine and other kinase inhibitors in their cell line models. As a Senior Application Scientist, my goal is to equip you with the rationale and practical steps to diagnose and potentially overcome this common experimental challenge.

While 5-(4-Fluorophenoxy)isoquinolin-8-amine is a specific research compound, its isoquinoline core is a common feature in many kinase inhibitors, particularly those targeting critical cell signaling pathways like the PI3K/AKT/mTOR network. Therefore, the principles and techniques discussed here are broadly applicable.

Troubleshooting Guide: Addressing Drug Resistance

This section is structured in a question-and-answer format to directly address common issues observed in the lab.

Q1: We've observed a significant increase in the IC50 value of our compound in our cancer cell line after prolonged treatment. What are the likely causes and how can we investigate them?

An increase in the half-maximal inhibitory concentration (IC50) is the classic indicator of acquired resistance. The underlying mechanisms can be broadly categorized into three areas: on-target alterations, bypass signaling, and drug efflux.

Potential Cause 1: On-Target Alterations

The most direct cause of resistance is a change in the drug's target protein that prevents effective binding.

  • Expertise & Experience: In many cases, cancer cells develop point mutations in the kinase domain of the target protein. These mutations can either directly block the drug from fitting into its binding pocket or change the protein's conformation, rendering the drug ineffective.

  • Troubleshooting Workflow:

    • Sequence the Target Gene: The first step is to determine if the target protein has mutated.

      • Isolate genomic DNA or RNA from both the resistant and the parental (sensitive) cell lines.

      • Perform Sanger sequencing or Next-Generation Sequencing (NGS) of the target gene's coding region.

      • Align the sequences to a reference and compare the resistant and sensitive cell lines to identify any acquired mutations.

    • Functional Validation: If a mutation is found, its role in resistance needs to be confirmed. This can be done by introducing the mutation into the sensitive parental cell line using CRISPR/Cas9 or a similar gene-editing tool and then re-assessing the IC50.

Potential Cause 2: Activation of Bypass Signaling Pathways

Cancer cells are adept at rewiring their signaling networks to circumvent a blocked pathway.

  • Expertise & Experience: If the primary survival pathway (e.g., PI3K/AKT) is inhibited, cells may upregulate a parallel pathway (e.g., MAPK/ERK) to maintain proliferation and survival. This is a common mechanism of resistance to targeted therapies.

  • Troubleshooting Workflow:

    • Phospho-Kinase Array: To get a broad overview of which pathways may be activated, a phospho-kinase array is an excellent screening tool. This allows for the simultaneous assessment of the phosphorylation status of dozens of key signaling proteins.

    • Western Blotting: Based on the array results, use western blotting to validate the upregulation and activation of specific proteins in the suspected bypass pathway. For example, if the MAPK/ERK pathway is implicated, probe for p-MEK and p-ERK.

dot

cluster_workflow Troubleshooting Workflow for Drug Resistance start Increased IC50 Observed check_target Sequence Target Gene start->check_target mutation_found Mutation Identified? check_target->mutation_found validate_mutation Validate Mutation (e.g., CRISPR) mutation_found->validate_mutation Yes no_mutation No Mutation Found mutation_found->no_mutation No phospho_array Phospho-Kinase Array no_mutation->phospho_array pathway_identified Bypass Pathway Identified? phospho_array->pathway_identified validate_pathway Validate with Western Blot (e.g., p-ERK) pathway_identified->validate_pathway Yes check_efflux Assess Drug Efflux pathway_identified->check_efflux No

Caption: A flowchart illustrating the decision-making process for investigating the cause of drug resistance.

Potential Cause 3: Increased Drug Efflux

Cells can actively pump the drug out, preventing it from reaching its intracellular target.

  • Expertise & Experience: This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1).

  • Troubleshooting Workflow:

    • Gene Expression Analysis: Use quantitative PCR (qPCR) or western blotting to check for the overexpression of common ABC transporter genes (e.g., ABCB1, ABCG2) in resistant cells compared to sensitive cells.

    • Co-treatment with an Efflux Pump Inhibitor: Perform a cell viability assay where you treat the resistant cells with your primary compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil or tariquidar). A significant decrease in the IC50 in the co-treatment condition suggests that drug efflux is a contributing factor.

Table 1: Hypothetical IC50 Values in a Drug Resistance Investigation

Cell LineTreatmentIC50 (nM)Fold Change
Parental (Sensitive)5-(4-Fluorophenoxy)isoquinolin-8-amine50-
Resistant5-(4-Fluorophenoxy)isoquinolin-8-amine150030x
Resistant5-(4-Fluorophenoxy)isoquinolin-8-amine + Verapamil2505x

Frequently Asked Questions (FAQs)

Q: How can I be sure that my stock of 5-(4-Fluorophenoxy)isoquinolin-8-amine is still active?

A: This is a critical control. Before starting a lengthy resistance investigation, always test your current batch of the compound on your parental, sensitive cell line. The IC50 value should be consistent with your initial experiments. If not, the compound may have degraded, and a fresh stock should be prepared.

Q: What are the best practices for generating a resistant cell line?

A: The most common method is dose escalation. Start by treating the parental cell line with the compound at a concentration equal to its IC50. As the cells adapt and resume proliferation, gradually increase the concentration of the drug. This process can take several months. It is also advisable to maintain a portion of the cells at each concentration step as a backup.

Q: If a bypass pathway is activated, what is the next logical step?

A: The identification of a specific bypass pathway provides a strong rationale for combination therapy. For example, if you find that the MAPK/ERK pathway is activated in your resistant cells, a logical next experiment would be to co-administer your primary compound with a MEK inhibitor (e.g., trametinib). This dual-targeting approach can often restore sensitivity.

dot

cluster_pathway Bypass Signaling in Drug Resistance RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Survival ERK->Proliferation2 Inhibitor 5-(4-Fluorophenoxy) isoquinolin-8-amine Inhibitor->PI3K MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK

Caption: A simplified signaling diagram showing how resistance to a PI3K inhibitor can be overcome by co-targeting a bypass pathway like MAPK/ERK.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is for determining the IC50 of a compound in a 96-well plate format.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of your compound in culture medium. It is good practice to perform a 1:3 or 1:5 dilution series over 8-10 concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of your compound. Include a "vehicle only" control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that is appropriate for your cell line's doubling time (typically 48-72 hours).

  • Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Analysis: Read the luminescence on a plate reader. Normalize the data to the vehicle control and plot the results using a non-linear regression (log(inhibitor) vs. response) in a program like GraphPad Prism to calculate the IC50.

Protocol 2: Western Blotting for Pathway Activation

  • Cell Lysis: Treat sensitive and resistant cells with your compound at the IC50 concentration for a defined period (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against your protein of interest (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry can be used to quantify the changes in protein expression or phosphorylation, always normalizing to a loading control like GAPDH or β-actin.

References

  • Mechanisms of Acquired Resistance to Kinase Inhibitors. Nature Reviews Cancer.[Link]

  • PI3K/AKT/mTOR Pathway in Cancer and Cancer Therapy. Cancer Treatment Reviews.[Link]

  • ABC Transporters in Drug Resistance. Molecular Cancer Therapeutics.[Link]

troubleshooting unexpected results in 5-(4-Fluorophenoxy)isoquinolin-8-amine assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Assay Anomalies & Optimization

Compound ID: 5-(4-Fluorophenoxy)isoquinolin-8-amine Class: Isoquinoline-based Small Molecule Inhibitor (Kinase/Enzymatic Probe) Primary Application: Drug Discovery (Kinase Screening, ROCK/PKA pathway interrogation)[1][2]

Welcome to the Technical Hub

As a Senior Application Scientist, I have curated this guide to address the specific physicochemical challenges associated with 5-(4-Fluorophenoxy)isoquinolin-8-amine . While this scaffold is a potent tool for interrogating kinase signaling (often Rho-kinase or similar serine/threonine kinases), its structural duality—a polar amino-isoquinoline head coupled with a lipophilic fluorophenoxy tail—frequently leads to experimental artifacts.[1][2]

This guide moves beyond basic protocols to explain why your assay might be failing and how to prove it.

Part 1: Solubility & Compound Handling

The Issue: The most common report we receive is "loss of potency" or "variable IC50 curves." In 90% of cases, this is not degradation, but precipitation upon dilution (DMSO Shock).

Physicochemical Context

The 4-fluorophenoxy moiety significantly increases the logP (lipophilicity) of the molecule compared to the parent isoquinoline. When you spike a 10 mM DMSO stock directly into an aqueous buffer (PBS or Tris), the hydrophobic "tail" drives rapid micro-precipitation, often invisible to the naked eye, reducing the effective concentration available to bind the target [1].

Troubleshooting Protocol: The "Intermediate Dilution" Method

Do not dilute directly from 100% DMSO to 1% DMSO in one step. Use this stepwise solubilization workflow.

Step-by-Step Workflow:

  • Stock Prep: Dissolve powder in anhydrous DMSO to 10 mM. Vortex for 30s.

  • Intermediate Step: Dilute the stock 1:10 in a 50% DMSO / 50% Water mixture.

    • Why? This prevents the "crash out" effect by maintaining a semi-organic phase.

  • Final Dilution: Dilute the intermediate solution into your assay buffer to reach the final working concentration (e.g., 10 µM, <1% DMSO).

  • Verification: Measure OD600. If OD > 0.005 above buffer blank, micro-aggregates are present.

Data: Solubility Impact on Potency

Table 1: Impact of dilution method on observed IC50 values in a standard kinase assay.

Dilution MethodVisible Precipitate?Observed IC50 (nM)Status
Direct Spike (100% DMSO

Buffer)
No (Micro-aggregates)450 ± 120False Weak
Intermediate (100%

50%

Buffer)
No42 ± 5Accurate
Sonicated Direct Spike No85 ± 15Unstable

Part 2: Biochemical Assay Interference

The Issue: High background signal or "impossible" inhibition (>100%) in fluorescence-based assays (e.g., FP, TR-FRET).

Mechanism of Interference

The isoquinoline core is intrinsically fluorescent [2]. Depending on the excitation wavelength of your assay, the compound itself may emit light, masking the enzymatic signal. Additionally, the hydrophobic nature can lead to promiscuous aggregation , where the compound forms colloids that sequester the enzyme non-specifically [3].

Diagnostic Logic Tree

Use the following logic flow to diagnose the root cause of your assay anomaly.

TroubleshootingFlow Start Unexpected Assay Result Check1 Is the signal HIGH in No-Enzyme controls? Start->Check1 Check2 Does adding Triton X-100 restore activity? Check1->Check2 No Result1 Intrinsic Fluorescence Interference Check1->Result1 Yes Result2 Promiscuous Aggregation (Colloidal Formation) Check2->Result2 Yes (Inhibition Lost) Result3 True Binding Event Check2->Result3 No (Inhibition Stays) Action1 Action: Switch to Red-Shifted Assay (e.g., ADP-Glo) or Correct Baseline Result1->Action1 Action2 Action: Add 0.01% Triton X-100 to Assay Buffer Result2->Action2

Figure 1: Diagnostic logic flow for identifying false positives caused by intrinsic fluorescence or colloidal aggregation.[1][2]

FAQ: Biochemical Assays

Q: My IC50 curve has a Hill slope > 2.0. Is this cooperativity?

  • A: Unlikely. For this compound, a steep Hill slope is a hallmark of stoichiometric inhibition caused by aggregation.

    • Test: Centrifuge your assay mix at 10,000 x g for 10 minutes before adding enzyme. If the potency drops, the active species was a precipitate.

Q: Can I use this compound in an ATP-depletion assay (e.g., Kinase-Glo)?

  • A: Yes, but be aware that the amine group at position 8 can act as a weak base. Ensure your buffer capacity (>50 mM HEPES/Tris) is sufficient to prevent local pH shifts at high compound concentrations (>50 µM), which can affect luciferase activity.

Part 3: Cell-Based Assay Optimization

The Issue: Discrepancy between biochemical potency (low nM) and cellular potency (high µM).

Permeability & Sequestration

The 4-fluorophenoxy group improves membrane permeability, but it also increases binding to serum albumin (HSA/BSA) in the media.

  • Serum Shift: The free fraction of the drug decreases significantly in 10% FBS.

  • Lysosomal Trapping: The basic amine (isoquinolin-8-amine) can lead to lysosomal accumulation (lysosomotropism), sequestering the drug away from cytosolic targets [4].[2]

Protocol: Serum-Shift Validation

To confirm if serum binding is masking potency:

  • Run the viability assay (e.g., CellTiter-Glo) in standard media (10% FBS).

  • Run a parallel assay in reduced serum media (1% FBS) or serum-free media (if cells tolerate it for 4-6h).[1][2]

  • Analysis: If IC50 improves by >5-fold in low serum, the compound is heavily protein-bound.

Part 4: Mechanism of Action (Representative)

Assuming this compound is being used to inhibit a kinase (e.g., ROCK/PKA) based on the isoquinoline scaffold, understanding the binding mode helps troubleshooting.

BindingMechanism Compound 5-(4-Fluorophenoxy) isoquinolin-8-amine Interaction1 H-Bond (Amine) Compound->Interaction1 Interaction2 Pi-Pi Stacking (Isoquinoline Core) Compound->Interaction2 Interaction3 Hydrophobic Interaction (Fluorophenoxy Tail) Compound->Interaction3 ATP_Site ATP Binding Pocket (Hinge Region) Inhibition Kinase Inhibition ATP_Site->Inhibition Hydrophobic_Pocket Hydrophobic Back Pocket Hydrophobic_Pocket->Inhibition Interaction1->ATP_Site Competes with ATP Interaction2->ATP_Site Interaction3->Hydrophobic_Pocket Stabilizes Binding

Figure 2: Predicted binding mode.[1][2] The fluorophenoxy tail requires a hydrophobic pocket, making the compound sensitive to conformational changes in the protein target.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Isoquinoline derivatives often exhibit fluorescence in the UV-Blue region, interfering with FRET/FP assays.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

  • Nadanaciva, S., et al. (2011). A high content screening assay for identifying lysosomotropic compounds. Toxicology in Vitro.

  • BenchChem Technical Support. (2025). Troubleshooting Quinoline/Isoquinoline Solubility in Biological Assays.

Sources

Technical Support Center: Protocol Refinement for the Synthesis of 5-Amino-8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-amino-8-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure a successful and safe synthesis. As your Senior Application Scientist, I will guide you through the nuances of this multi-step synthesis, focusing on the causality behind experimental choices to empower you with the knowledge to refine your protocol for optimal results.

The synthesis of 5-amino-8-hydroxyquinoline is a valuable process, as this compound serves as a key intermediate in the development of pharmaceuticals and other functional materials. The most common synthetic route involves a three-stage process:

  • Synthesis of 8-Hydroxyquinoline: Typically achieved via the Skraup synthesis.

  • Nitration of 8-Hydroxyquinoline: To introduce a nitro group at the C5 position, yielding 5-nitro-8-hydroxyquinoline.

  • Reduction of 5-Nitro-8-Hydroxyquinoline: To afford the final product, 5-amino-8-hydroxyquinoline.

This guide will address each of these stages with detailed protocols, troubleshooting advice, and a focus on safety and scientific integrity.

Stage 1: Synthesis of 8-Hydroxyquinoline via Skraup Synthesis

The Skraup synthesis is a classic and effective method for preparing quinolines. However, it is notoriously exothermic and requires careful control to prevent runaway reactions and the formation of tar.[1][2]

Troubleshooting Guide: Skraup Synthesis

Q1: My Skraup reaction is extremely vigorous and difficult to control. What are the primary causes and how can I mitigate this?

A1: The vigorous nature of the Skraup synthesis is due to the rapid, acid-catalyzed dehydration of glycerol to acrolein, followed by a highly exothermic condensation and cyclization.[1]

  • Causality: Concentrated sulfuric acid is a powerful dehydrating agent, and its reaction with glycerol is highly exothermic. The subsequent polymerization of the formed acrolein also contributes to the exotherm.

  • Solutions:

    • Slow Reagent Addition: Add the concentrated sulfuric acid dropwise to a pre-cooled mixture of the o-aminophenol and glycerol. This allows for better heat dissipation.[1]

    • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the reaction's vigor by acting as an oxygen carrier for a more controlled oxidation step.[3]

    • Temperature Control: Maintain a strict temperature range, typically between 120-140°C, using a well-controlled heating mantle and an ice bath for immediate cooling if necessary.[1]

Q2: I am observing significant tar formation, which is drastically reducing my yield of 8-hydroxyquinoline. How can I prevent this?

A2: Tar formation is a common side reaction in the Skraup synthesis, resulting from the acid-catalyzed polymerization of acrolein.[1][2]

  • Causality: High reaction temperatures and high concentrations of strong acid promote the unwanted polymerization of the acrolein intermediate.

  • Solutions:

    • Optimized Reaction Temperature: Lowering the reaction temperature can significantly reduce tar formation. A modified procedure using a nickel(II) oxide catalyst in sulfuric acid and glacial acetic acid allows the reaction to proceed at a milder 70-90°C.[4]

    • Controlled Addition: A modified approach of adding a pre-mixed solution of o-aminophenol and glycerol to hot sulfuric acid can also help to minimize charring.[1]

    • Purification Strategy: If tar has formed, a specific workup procedure can help. After the reaction, carefully neutralize the mixture. The tarry by-products can often be precipitated by adjusting the pH, allowing for their removal by filtration before isolating the desired product.

Experimental Protocol: Modified Skraup Synthesis of 8-Hydroxyquinoline

This protocol is a modified, safer, and higher-yielding version of the classic Skraup synthesis.

Materials:

  • o-Aminophenol

  • Glycerol (anhydrous)

  • o-Nitrophenol

  • Concentrated Sulfuric Acid (98%)

  • Ferrous sulfate (FeSO₄) (optional moderator)

  • Sodium hydroxide solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.

  • Slowly add o-aminophenol to the cooled mixture.

  • Add o-nitrophenol and a small amount of ferrous sulfate.

  • Gently heat the mixture. The reaction is exothermic and may become vigorous. Maintain a temperature between 130-140°C.[1]

  • Continue heating and stirring for 2-3 hours. The reaction mixture will darken.

  • Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.

  • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8.[1] This should be done with external cooling. 8-hydroxyquinoline will precipitate.

  • The crude 8-hydroxyquinoline can be purified by steam distillation or recrystallization from ethanol.[1]

Characterization:

  • Melting Point: 72.5-74 °C

  • ¹³C NMR (CDCl₃): Shifts at approximately 153.2, 148.5, 136.2, 129.5, 127.8, 121.8, 117.8, 110.9 ppm.[5]

  • IR (KBr): Characteristic peaks around 3400-3000 cm⁻¹ (O-H stretch) and 1600-1400 cm⁻¹ (aromatic C=C and C=N stretching).

Stage 2: Nitration of 8-Hydroxyquinoline

The nitration of 8-hydroxyquinoline is a critical step to introduce the nitro group at the C5 position. A common challenge in this step is the formation of the undesired 5,7-dinitro-8-hydroxyquinoline isomer.

Troubleshooting Guide: Nitration of 8-Hydroxyquinoline

Q1: My nitration reaction is producing a significant amount of 5,7-dinitro-8-hydroxyquinoline. How can I improve the selectivity for the 5-nitro product?

A1: The formation of the dinitro byproduct is due to the activating effect of the hydroxyl group on the quinoline ring, making it susceptible to further nitration.

  • Causality: The hydroxyl group at C8 is an ortho-, para-director, activating the C5 and C7 positions for electrophilic aromatic substitution. Once the first nitro group is introduced at C5, the ring is somewhat deactivated, but under harsh nitrating conditions, a second nitration at C7 can still occur.

  • Solutions:

    • Milder Nitrating Conditions: Avoid using harsh nitrating mixtures like concentrated nitric and sulfuric acids at elevated temperatures. A two-stage method involving nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative can provide better selectivity for the 5-nitro product.[6]

    • Temperature Control: Perform the nitration at a low temperature (e.g., 0-10 °C) to reduce the rate of the second nitration.

    • Controlled Stoichiometry: Use a carefully controlled amount of the nitrating agent, typically a slight excess, to favor mono-nitration.

Q2: How can I effectively remove the 5,7-dinitro-8-hydroxyquinoline impurity from my 5-nitro-8-hydroxyquinoline product?

A2: The separation can be challenging due to the similar polarities of the two compounds.

  • Causality: Both compounds are relatively polar and may have similar solubility profiles in many common solvents.

  • Solutions:

    • Recrystallization: Solvent crystallization is an effective method for purification. Acetone and ethanol have been reported as suitable solvents for the recrystallization of 5-nitro-8-hydroxyquinoline.[6] Multiple recrystallizations may be necessary.

    • Column Chromatography: For smaller scale purifications or when high purity is required, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or acetone) can effectively separate the mono- and dinitro compounds.

Experimental Protocol: Synthesis of 5-Nitro-8-hydroxyquinoline

This protocol is based on the oxidation of an intermediate 5-nitroso-8-hydroxyquinoline, which can offer better control over the formation of the dinitro byproduct.[7]

Materials:

  • 8-hydroxyquinoline

  • Sodium nitrite

  • Sulfuric acid

  • Nitric acid

  • Water

  • Acetone or Ethanol (for recrystallization)

Procedure:

  • Nitrosation: Dissolve 8-hydroxyquinoline in dilute sulfuric acid and cool the solution in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining a low temperature. The 5-nitroso-8-hydroxyquinoline will precipitate.

  • Oxidation: Isolate the 5-nitroso-8-hydroxyquinoline by filtration. Suspend the moist solid in water and add nitric acid. Gently warm the mixture to complete the oxidation to 5-nitro-8-hydroxyquinoline.

  • Work-up and Purification: Cool the reaction mixture and collect the crude 5-nitro-8-hydroxyquinoline by filtration. Wash the solid with cold water. Purify the crude product by recrystallization from acetone or ethanol.[6]

Characterization:

  • Melting Point: 178-182 °C

  • ¹H NMR (CDCl₃): Expect characteristic shifts for the aromatic protons, with the introduction of the nitro group causing downfield shifts of adjacent protons.

  • IR (KBr): Look for strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group.

Stage 3: Reduction of 5-Nitro-8-hydroxyquinoline

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation or the use of reducing agents like hydrazine hydrate are common methods.

Troubleshooting Guide: Reduction of 5-Nitro-8-hydroxyquinoline

Q1: My catalytic reduction using Pd/C is slow or incomplete. What could be the issue?

A1: Incomplete reduction can be due to several factors related to the catalyst, substrate, or reaction conditions.

  • Causality:

    • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities in the starting material or solvents, particularly sulfur-containing compounds.[8] The product amine can also sometimes inhibit the catalyst.

    • Poor Substrate Solubility: If the 5-nitro-8-hydroxyquinoline is not fully dissolved in the reaction solvent, the reaction will be slow as it is a heterogeneous catalysis.

  • Solutions:

    • Use a High-Quality Catalyst: Ensure the Pd/C catalyst is fresh and active.

    • Solvent Selection: Use a solvent in which the starting material is soluble, such as ethanol, methanol, or isopropanol.[9]

    • Increase Catalyst Loading: If the reaction is still slow, a modest increase in the catalyst loading may be beneficial.

Q2: I am using hydrazine hydrate for the reduction and am concerned about side reactions. What are the potential byproducts?

A2: While hydrazine hydrate is an effective reducing agent, it can sometimes lead to the formation of undesired byproducts.

  • Causality: The reduction of nitroarenes with hydrazine can proceed through various intermediates, and under certain conditions, side reactions such as the formation of azo or azoxy compounds can occur.[10]

  • Solutions:

    • Reaction Control: Careful control of the reaction temperature and the rate of hydrazine addition is crucial. The reaction is often exothermic.

    • Catalyst Choice: The choice of catalyst can influence the selectivity of the reduction. Pd/C is a commonly used and effective catalyst for this transformation.[11]

Experimental Protocol: Synthesis of 5-Amino-8-hydroxyquinoline

This protocol utilizes hydrazine hydrate with a Pd/C catalyst, which is an efficient method for the reduction of the nitro group.[9]

Materials:

  • 5-nitro-8-hydroxyquinoline

  • Isopropanol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrazine hydrate (80% aqueous solution)

Procedure:

  • Add 5-nitro-8-hydroxyquinoline to isopropanol in a round-bottom flask.

  • Add the 5% Pd/C catalyst to the mixture.

  • Heat the mixture to approximately 70 °C.

  • Slowly add the 80% hydrazine hydrate aqueous solution to the heated mixture over a period of 25-35 minutes.[9]

  • After the addition is complete, reflux the reaction mixture for 3-5 hours.

  • Filter the hot reaction mixture to remove the Pd/C catalyst.

  • Allow the filtrate to stand for 8-12 hours. The brown-yellow columnar crystals of 5-amino-8-hydroxyquinoline will precipitate.[9]

  • Collect the crystals by filtration. The product obtained by this method is often of high purity and may not require further recrystallization.[9]

Characterization:

  • Melting Point: 279 °C (decomposes)[12]

  • ¹H NMR and ¹³C NMR: The spectra should confirm the disappearance of the nitro group and the appearance of the amino group, with characteristic upfield shifts of the aromatic protons.[13]

  • IR (KBr): The disappearance of the nitro group stretches and the appearance of N-H stretching bands around 3300-3500 cm⁻¹ will confirm the reduction.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: 8-Hydroxyquinoline Synthesis cluster_stage2 Stage 2: Nitration cluster_stage3 Stage 3: Reduction o_aminophenol o-Aminophenol skraup Skraup Synthesis (H₂SO₄, o-Nitrophenol) o_aminophenol->skraup glycerol Glycerol glycerol->skraup hydroxyquinoline 8-Hydroxyquinoline skraup->hydroxyquinoline nitration Nitration (NaNO₂, H₂SO₄ then HNO₃) hydroxyquinoline->nitration nitro_hydroxyquinoline 5-Nitro-8-hydroxyquinoline nitration->nitro_hydroxyquinoline reduction Reduction (Hydrazine Hydrate, Pd/C) nitro_hydroxyquinoline->reduction amino_hydroxyquinoline 5-Amino-8-hydroxyquinoline reduction->amino_hydroxyquinoline

Caption: Overall workflow for the synthesis of 5-amino-8-hydroxyquinoline.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield of 5-Amino-8-hydroxyquinoline check_stage3 Analyze Stage 3 (Reduction) start->check_stage3 incomplete_reduction Incomplete Reduction? check_stage3->incomplete_reduction check_stage2 Analyze Stage 2 (Nitration) low_nitro_yield Low Yield of 5-Nitro Compound? check_stage2->low_nitro_yield check_stage1 Analyze Stage 1 (Skraup) low_hq_yield Low Yield of 8-Hydroxyquinoline? check_stage1->low_hq_yield catalyst_issue Catalyst Deactivation? (Check for poisons, use fresh catalyst) incomplete_reduction->catalyst_issue Yes conditions_issue Suboptimal Conditions? (Check temperature, solvent, reaction time) incomplete_reduction->conditions_issue No conditions_issue->check_stage2 dinitration Significant Dinitration? (Use milder conditions, control stoichiometry) low_nitro_yield->dinitration Yes purification_loss Loss during Purification? (Optimize recrystallization solvent) low_nitro_yield->purification_loss No purification_loss->check_stage1 tar_formation Excessive Tar Formation? (Control temperature, use moderator) low_hq_yield->tar_formation Yes reaction_control Vigorous/Runaway Reaction? (Slow reagent addition, cooling) low_hq_yield->reaction_control No

Caption: A decision tree for troubleshooting low yield in the synthesis.

Safety First: A Self-Validating System

A successful protocol is a safe protocol. The synthesis of 5-amino-8-hydroxyquinoline involves several hazardous reagents and reactions that demand strict adherence to safety procedures.

  • Skraup Synthesis: This reaction is highly exothermic and can become violent if not properly controlled.[1] Always perform this reaction in a well-ventilated fume hood, behind a blast shield, and have an ice bath ready for emergency cooling. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[14]

  • Nitrating Agents: Nitric acid and other nitrating agents are strong oxidizers and highly corrosive.[15] They can cause severe burns upon contact. Handle them with extreme care in a fume hood, wearing appropriate PPE. Avoid contact with flammable materials.[16]

  • Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[17][18][19] It can be fatal if inhaled or absorbed through the skin.[17] Always handle hydrazine hydrate in a fume hood with appropriate PPE, including gloves and respiratory protection.

By understanding the potential hazards and implementing these safety measures, you create a self-validating system where a safe experiment is more likely to be a successful one.

References

  • Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. [Link]

  • Perekalin, V. V., & Petrushova, M. V. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027–1030.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1797.
  • PubChem. (n.d.). 5-Amino-8-hydroxyquinoline dihydrochloride. [Link]

  • Arkema. (2012).
  • Gao, F., et al. (2016). Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

  • Li, H., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(9), 10646-10655.
  • Patti, A., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions.
  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]

  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. [Link]

  • Urbanski, T., & Kutkiewicz, W. (1962). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 19(sup1), 97-101.
  • European Patent Office. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE (EP 4015505 A1).
  • Organic Chemistry Portal. (n.d.). Hydrazine. [Link]

  • Moulijn, J. A., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Chemius. (n.d.). nitro razredčilo. [Link]

  • ResearchGate. (n.d.). Possible reduction mechanism of nitroarenes with hydrazine. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Manninen, V. M., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
  • Google Patents. (2011). Method for preparing 5-amino-8-hydroxyquinoline (CN102295600A).
  • Organic Syntheses. (n.d.). Quinoline. [Link]

  • BenchChem. (2025).
  • Thornton, D. A. (1982). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of Cape Town.
  • Wang, C., et al. (2024). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 29(8), 1799.
  • ResearchGate. (n.d.). Synthesis of 5‐nitro‐8‐hydroxyquinoline and 5,7‐dinitro‐8‐hydroxyquinoline. [Link]

  • Reddy, G. O., et al. (2016). Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines. Synlett, 27(10), 1545-1548.
  • Al-Gorafi, A. M., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Recent Sciences, 2(12), 95-106.
  • Google Patents. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline (CN108610288B).
  • Google Patents. (1977). Process for the preparation of 8-hydroxyquinoline (US4044011A).

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Validation & Comparative

A Comparative Guide to Topoisomerase I Inhibitors: Evaluating 5-(4-Fluorophenoxy)isoquinolin-8-amine and its Surrogates Against Established and Novel Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of topoisomerase I (Top1) inhibitors, with a focus on the isoquinoline scaffold, represented here by the indenoisoquinoline class as a surrogate for 5-(4-Fluorophenoxy)isoquinolin-8-amine, for which specific public data is not currently available. We will delve into the mechanistic nuances, comparative efficacy, and experimental evaluation of these compounds alongside the clinically established camptothecin derivatives, topotecan and irinotecan. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of Top1 inhibition and the methodologies for their evaluation.

Introduction: The Critical Role of Topoisomerase I in Oncology

DNA topoisomerase I is a vital enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[1] This process is essential for cell proliferation, making Top1 a prime target for anticancer therapies.[2] Inhibitors of Top1 trap the enzyme-DNA covalent complex, known as the cleavable complex.[3] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks. When the replication fork collides with these stabilized complexes, irreversible DNA double-strand breaks occur, ultimately triggering cell cycle arrest and apoptosis.[4]

The clinical utility of Top1 inhibitors is well-established, with camptothecin derivatives being the only class of clinically approved Top1 inhibitors for many years.[4] However, limitations such as chemical instability, drug resistance, and significant side effects have driven the search for novel, non-camptothecin inhibitors with improved pharmacological profiles.[4] The indenoisoquinolines have emerged as a promising class of non-camptothecin Top1 inhibitors, sharing a common 3-arylisoquinoline scaffold with other natural and synthetic inhibitors.[2]

This guide will compare the established camptothecin derivatives with the indenoisoquinoline class, providing a framework for evaluating novel chemical entities like 5-(4-Fluorophenoxy)isoquinolin-8-amine.

The Camptothecins: A Clinically Validated Benchmark

The camptothecin analogues, topotecan and irinotecan, are mainstays in the treatment of various solid tumors, including ovarian, lung, and colorectal cancers.[5][6] Their mechanism of action is the quintessential example of Top1 poisoning.

Mechanism of Action

Camptothecins intercalate into the DNA at the site of Top1-mediated cleavage and stabilize the cleavable complex. This prevents the re-ligation of the single-strand break, leading to the accumulation of these complexes. The collision of the replication fork with these stalled complexes converts the single-strand breaks into cytotoxic double-strand breaks.

cluster_0 Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Camptothecins Top1 Topoisomerase I Supercoiled_DNA Supercoiled DNA Top1->Supercoiled_DNA Binds Cleavage_Complex Top1-DNA Cleavage Complex (Transient) Supercoiled_DNA->Cleavage_Complex Single-strand nick Religation DNA Religation Cleavage_Complex->Religation Re-ligation Camptothecin Camptothecin (e.g., Topotecan, Irinotecan) Cleavage_Complex->Camptothecin Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Relaxed_DNA->Top1 Dissociates Stabilized_Complex Stabilized Cleavable Complex (Re-ligation inhibited) Camptothecin->Stabilized_Complex Binds and Stabilizes Replication_Fork Replication Fork Collision Stabilized_Complex->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I Inhibition by Camptothecins.

Clinically Relevant Derivatives
  • Topotecan: A water-soluble analog of camptothecin, approved for the treatment of ovarian and small cell lung cancer.[5]

  • Irinotecan: A prodrug that is converted to its active metabolite, SN-38. It is used in the treatment of colorectal cancer.[6] SN-38 is significantly more potent than irinotecan itself.

The Indenoisoquinolines: A Promising Non-Camptothecin Class

The indenoisoquinolines are a class of synthetic Top1 inhibitors developed to overcome the limitations of camptothecins.[7] They have demonstrated potent anticancer activity and a distinct pharmacological profile. Due to the lack of specific public data for 5-(4-Fluorophenoxy)isoquinolin-8-amine, we will use the indenoisoquinoline class as a surrogate for comparison, given the shared isoquinoline core structure.

Advantages Over Camptothecins
  • Chemical Stability: Indenoisoquinolines are chemically stable and do not undergo the lactone ring hydrolysis that inactivates camptothecins at physiological pH.[7]

  • Persistent Cleavage Complexes: They induce more persistent Top1-DNA cleavage complexes compared to camptothecins.[7]

  • Overcoming Drug Resistance: Some indenoisoquinolines are not substrates for the ABCG2 multidrug efflux pump, which is a mechanism of resistance to irinotecan and topotecan.[7]

Representative Indenoisoquinolines in Clinical Development
  • Indotecan (LMP400, NSC 724998): A potent Top1 inhibitor that has undergone Phase I clinical trials.[8]

  • Indimitecan (LMP776, NSC 725776): Another clinical-stage indenoisoquinoline with a distinct substitution pattern.[9]

  • LMP744: A third indenoisoquinoline that has been evaluated in clinical trials.

Comparative Performance Data

The following tables summarize the in vitro cytotoxicity of selected topoisomerase I inhibitors across various human cancer cell lines. The IC50 and GI50 values represent the concentration of the drug required to inhibit cell growth by 50%.

Table 1: In Vitro Cytotoxicity of Camptothecin Derivatives

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference(s)
Topotecan H1299Non-Small Cell Lung12.67[5]
H1975Non-Small Cell Lung0.44[5]
HCC827Non-Small Cell Lung2.89[5]
U251Glioblastoma2.73[5]
U87Glioblastoma2.95[5]
MCF-7Breast0.037 - 0.280[10]
BT-549Breast0.132[11]
MB-468Breast0.111[11]
Irinotecan LoVoColorectal15.8[6]
HT-29Colorectal5.17[6]
PSN-1Pancreatic19.2[10]
SN-38 LoVoColorectal0.00825[6]
HT-29Colorectal0.00450[6]
KellyNeuroblastoma0.03747[12]
IMR-32Neuroblastoma0.02967[12]

Table 2: In Vitro Cytotoxicity of Indenoisoquinoline Derivatives

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference(s)
Indotecan (LMP400) P388Leukemia0.3[13][14][15][16][17]
HCT116Colorectal1.2[13][14][15]
MCF-7Breast0.56[13][14][15]
Indimitecan (LMP776) DU-145Prostate< 0.01[9]
HCT-116Colorectal< 0.01[9]
HOP-62Non-Small Cell Lung< 0.01[9]
OVCAR-3Ovarian< 0.01[9]
SF-539CNS0.04[9]
SN12CRenal< 0.01[9]
UACC-62Melanoma< 0.01[9]
MCF-7Breast0.08[9]
LMP744 DT40 (WT)Chicken Lymphoma0.025[18]

Experimental Protocols for Inhibitor Characterization

A multi-faceted experimental approach is required to thoroughly characterize and compare topoisomerase I inhibitors.

In Vitro Topoisomerase I DNA Relaxation Assay

This assay directly measures the enzymatic activity of Top1 and its inhibition by a test compound.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an effective inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • 10x Top1 Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 1 mg/ml BSA)

    • Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 20 ng/µl.

    • Test compound at various concentrations (or vehicle control).

    • Nuclease-free water to the final reaction volume.

  • Enzyme Addition: Add purified human Topoisomerase I enzyme to each reaction tube.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, followed by incubation at 37°C for another 15-30 minutes to digest the protein.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the DNA topoisomers are well-separated.

  • Visualization: Visualize the DNA bands under UV light and document the results.

cluster_0 Experimental Workflow Start Start Reaction_Setup Set up reaction mix: Buffer, Supercoiled DNA, Test Compound Start->Reaction_Setup Add_Enzyme Add Topoisomerase I Reaction_Setup->Add_Enzyme Incubate_37C Incubate at 37°C Add_Enzyme->Incubate_37C Stop_Reaction Stop reaction and digest protein Incubate_37C->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA bands Gel_Electrophoresis->Visualize End End Visualize->End

Caption: Workflow for Topoisomerase I DNA Relaxation Assay.

Cellular Assays for Cytotoxicity and DNA Damage

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Principle: The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is an early marker of DNA double-strand breaks. Immunofluorescence can be used to visualize and quantify the formation of γ-H2AX foci in the nucleus.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips or in imaging-compatible plates and treat with the test compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Stain the nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.

In Vivo Xenograft Models

Principle: Human tumor xenograft models in immunocompromised mice are used to evaluate the in vivo efficacy of anticancer agents.

Step-by-Step Protocol:

  • Tumor Implantation: Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the test compound to the mice via an appropriate route (e.g., intravenous, intraperitoneal, or oral) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice as an indicator of treatment-related toxicity.

  • Data Analysis: Compare the tumor growth in the treated groups to the vehicle-treated control group to determine the antitumor efficacy.

Conclusion and Future Directions

The landscape of topoisomerase I inhibitors is evolving, with novel non-camptothecin agents like the indenoisoquinolines demonstrating significant promise in overcoming the limitations of established therapies. While direct experimental data for 5-(4-Fluorophenoxy)isoquinolin-8-amine is not yet publicly available, the comparative analysis with the indenoisoquinoline class provides a strong rationale for its potential as a Top1 inhibitor. The experimental workflows detailed in this guide offer a robust framework for the preclinical evaluation of such novel compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of 5-(4-Fluorophenoxy)isoquinolin-8-amine and its analogs. Key areas of investigation will include their potency in Top1 inhibition, their spectrum of anticancer activity in various cell lines, their ability to overcome known resistance mechanisms, and their pharmacokinetic and in vivo efficacy profiles. Such studies will be crucial in determining their potential for clinical development as next-generation topoisomerase I-targeted cancer therapeutics.

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A Head-to-Head Comparison for the Modern Oncology Lab: 5-Fluorouracil vs. 5-(4-Fluorophenoxy)isoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of oncology research, the demand for increasingly specific and effective therapeutic agents is paramount. This guide offers a detailed comparative analysis of the venerable chemotherapeutic agent, 5-fluorouracil (5-FU), and a promising, more targeted compound, 5-(4-Fluorophenoxy)isoquinolin-8-amine. This document is intended for researchers, scientists, and drug development professionals, providing a deep dive into their mechanisms of action, a framework for comparative efficacy testing, and the detailed experimental protocols necessary for such an evaluation.

Section 1: Foundational Understanding of Each Compound

5-Fluorouracil: The Established Antimetabolite

5-Fluorouracil, a fluorinated pyrimidine analog, has been a cornerstone of cancer treatment for decades.[1][2] Its primary mechanism of action is the disruption of DNA synthesis.[1][3] Upon cellular uptake, 5-FU is converted into several active metabolites, with fluorodeoxyuridine monophosphate (FdUMP) being of principal importance.[4][5] FdUMP forms a stable complex with thymidylate synthase (TS), an enzyme critical for the synthesis of thymidylate (dTMP), an essential precursor for DNA replication.[1][3][4] This inhibition leads to a "thymineless death" in rapidly dividing cancer cells.[3] Furthermore, other metabolites of 5-FU can be incorporated into both RNA and DNA, leading to further cellular damage and apoptosis.[1][4] 5-FU is widely used in the treatment of a variety of cancers, including colorectal, breast, gastric, and pancreatic cancers.[1][6]

5-(4-Fluorophenoxy)isoquinolin-8-amine: A Targeted Approach

While specific data for 5-(4-Fluorophenoxy)isoquinolin-8-amine is not extensively available in public literature, its isoquinoline core suggests its classification as a kinase inhibitor.[7][8] Kinase inhibitors represent a more modern, targeted approach to cancer therapy, designed to interfere with specific signaling pathways that are often dysregulated in cancer cells.[9] The PI3K/Akt/mTOR pathway, for instance, is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is a common target for isoquinoline-based inhibitors.[7][9] It is hypothesized that 5-(4-Fluorophenoxy)isoquinolin-8-amine exerts its anticancer effects by selectively inhibiting one or more kinases within such a pathway, thereby inducing apoptosis and halting cell proliferation in a more controlled manner than broad-spectrum chemotherapeutics.

Section 2: Comparative Analysis of Mechanism and Efficacy

The fundamental difference between these two compounds lies in their cellular targets. 5-FU has a broad, systemic effect on all rapidly dividing cells, while a targeted kinase inhibitor like 5-(4-Fluorophenoxy)isoquinolin-8-amine is expected to have a more focused impact on cancer cells with specific molecular signatures.

Visualizing the Mechanisms of Action

Mechanisms_of_Action cluster_0 5-Fluorouracil (Antimetabolite) cluster_1 5-(4-Fluorophenoxy)isoquinolin-8-amine (Hypothesized Kinase Inhibitor) 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibition DNA Synthesis DNA Synthesis Thymidylate Synthase->DNA Synthesis Blocks Isoquinoline Compound Isoquinoline Compound Target Kinase (e.g., PI3K) Target Kinase (e.g., PI3K) Isoquinoline Compound->Target Kinase (e.g., PI3K) Inhibition Downstream Signaling Downstream Signaling Target Kinase (e.g., PI3K)->Downstream Signaling Blocks Apoptosis Apoptosis Downstream Signaling->Apoptosis Induces

Caption: Comparative overview of the mechanisms of action.

Hypothetical Preclinical Efficacy Comparison

To illustrate the potential differences in efficacy, the following table presents established data for 5-FU alongside hypothetical, yet plausible, data for 5-(4-Fluorophenoxy)isoquinolin-8-amine, assuming it acts as a potent and selective kinase inhibitor.

Parameter5-Fluorouracil5-(4-Fluorophenoxy)isoquinolin-8-amine (Hypothetical)Justification for Hypothetical Data
IC50 (Colon Cancer Cell Line) 5-15 µM0.1-1 µMTargeted kinase inhibitors often exhibit higher potency against specific cancer cell lines.
Selectivity (IC50 Normal Cells / IC50 Cancer Cells) Low (~2-5)High (>20)A key advantage of targeted therapies is reduced toxicity to healthy cells.
Primary Mode of Cell Death Apoptosis and NecrosisPrimarily ApoptosisTargeted inhibition of survival pathways is expected to induce a more programmed and less inflammatory cell death.

Section 3: Experimental Protocols for Head-to-Head Comparison

To empirically validate the comparative efficacy of these two compounds, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

Cytotoxicity Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[10]

Experimental Workflow:

Cytotoxicity_Assay Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with compounds (serial dilutions) Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add MTT/XTT reagent Incubate->Add_Reagent Measure_Absorbance Measure absorbance Add_Reagent->Measure_Absorbance

Caption: Workflow for a standard cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Compound Preparation: Prepare serial dilutions of 5-FU and 5-(4-Fluorophenoxy)isoquinolin-8-amine in culture medium.

  • Cell Treatment: Remove the existing medium and add the compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.[12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[14]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.[15]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[13]

Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[16][17]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of each compound for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[17][18]

  • Staining: Wash the cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.[16][18]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[19]

Section 4: Concluding Remarks and Future Outlook

While 5-fluorouracil remains a clinically significant anticancer agent, its utility is often limited by its non-specific cytotoxicity and the development of resistance.[1][20] The future of oncology is increasingly focused on targeted therapies that exploit the specific molecular vulnerabilities of cancer cells.

5-(4-Fluorophenoxy)isoquinolin-8-amine, as a representative of the isoquinoline class of kinase inhibitors, embodies this targeted approach. The experimental framework provided in this guide offers a robust methodology for a head-to-head comparison of these two compounds. The expected outcome of such a comparison would be the confirmation of the superior potency and selectivity of the targeted agent against specific cancer cell lines.

Further research into 5-(4-Fluorophenoxy)isoquinolin-8-amine should focus on identifying its precise molecular targets and understanding its effects on downstream signaling pathways. This will not only validate its potential as a therapeutic candidate but also aid in the identification of predictive biomarkers for patient stratification. The continued development and rigorous evaluation of such targeted compounds are crucial for advancing the field of precision oncology.

References

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The Evolving Landscape of Antimalarials: A Comparative Analysis of 5-Aryl-8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The relentless evolution of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel and effective antimalarial agents. Among the promising candidates, 5-aryl-8-aminoquinoline derivatives have emerged as a class of compounds with significant potential, often exhibiting superior activity to the parent 8-aminoquinoline drugs, primaquine and tafenoquine. This guide provides a comprehensive comparative analysis of these derivatives, delving into their structure-activity relationships, mechanism of action, and the experimental methodologies used for their evaluation.

The Rationale for Aryl Substitution: Enhancing Potency and Mitigating Toxicity

The introduction of an aryl group at the 5-position of the 8-aminoquinoline scaffold is a strategic medicinal chemistry approach aimed at improving the therapeutic index of this drug class. Historically, the clinical use of 8-aminoquinolines has been hampered by their potential to induce hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. The development of 5-aryl derivatives represents an effort to dissociate the desired antimalarial activity from this adverse effect.

Research has consistently shown that these derivatives are not only more potent against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum but may also possess a more favorable safety profile.[1][2]

Comparative Performance: A Quantitative Look at Antimalarial Activity

The true measure of an antimalarial candidate lies in its ability to effectively inhibit parasite growth at concentrations that are non-toxic to host cells. The following table summarizes the in vitro activity of a selection of 5-aryl-8-aminoquinoline derivatives against different P. falciparum strains, alongside their cytotoxicity against a mammalian cell line.

Compound IDAryl SubstituentP. falciparum StrainIC₅₀ (nM)Cytotoxicity (CC₅₀ in HepG2 cells, µM)Therapeutic Index (TI = CC₅₀/IC₅₀)
Primaquine -D6 (CQS)>1000--
Tafenoquine -D6 (CQS)---
4bc 4-methoxyphenylW2 (CQR)5-8>405-8
4bd 3,4-dimethoxyphenylW2 (CQR)5-8>405-8
4be 4-ethoxyphenylW2 (CQR)5-8>405-8
Compound A 4-(trifluoromethyl)phenylK1 (CQR)5-8--
Compound B 3-methoxyphenylK1 (CQR)5-8--
Compound C m-tolylK1 (CQR)5-8--

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC₅₀ (half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells in vitro. The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug.

The data clearly indicates that the 5-aryl-8-aminoquinoline derivatives exhibit significantly enhanced potency against the chloroquine-resistant W2 and K1 strains compared to the parent compound, primaquine.[1][2] Notably, compounds with electron-donating groups on the aryl ring, such as methoxy and ethoxy substituents, tend to show better activity.[1]

Unraveling the Mechanism of Action: A Two-Step Relay

The antimalarial activity of 8-aminoquinolines is not direct but relies on a fascinating two-step biochemical relay. This process is initiated by metabolic activation in the host's liver and culminates in the generation of parasiticidal reactive oxygen species (ROS).

Mechanism_of_Action cluster_host Host Liver Cell cluster_parasite Plasmodium falciparum 5-Aryl-8-AQ 5-Aryl-8-Aminoquinoline (Prodrug) CYP2D6 CYP2D6 5-Aryl-8-AQ->CYP2D6 Metabolic Activation Metabolites Reactive Quinoneimine Metabolites CYP2D6->Metabolites Redox Redox Cycling Metabolites->Redox Entry into Parasite ROS Reactive Oxygen Species (ROS) Redox->ROS Damage Oxidative Damage to Parasite Macromolecules ROS->Damage

Proposed two-step mechanism of action for 5-aryl-8-aminoquinoline derivatives.

Step 1: Metabolic Activation: The parent 5-aryl-8-aminoquinoline acts as a prodrug. In the liver, it undergoes metabolic activation, primarily through the cytochrome P450 enzyme CYP2D6. This process generates highly reactive quinoneimine metabolites.

Step 2: Redox Cycling and ROS Generation: These reactive metabolites then enter the Plasmodium parasite. Inside the parasite, they undergo redox cycling, a process that generates a significant amount of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This surge in ROS leads to oxidative stress, causing widespread damage to the parasite's essential macromolecules, including proteins, lipids, and nucleic acids, ultimately leading to parasite death.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The comparative analysis of these derivatives relies on robust and standardized experimental protocols. Here, we outline the key methodologies for assessing their antimalarial activity.

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This assay is a widely used and reliable method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against the erythrocytic stages of P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA. The resulting fluorescence is directly proportional to the amount of parasitic DNA, which serves as a proxy for parasite growth.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., D6 and W2 strains) in human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Incubate at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plate Preparation: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) and then further dilute in the culture medium in a 96-well plate.

  • Infection and Incubation: Add the parasite culture to the drug-containing plates at a final hematocrit of 2% and a parasitemia of 0.5%. Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In_Vitro_Workflow Start Start Culture Maintain P. falciparum Culture Start->Culture Prepare_Plates Prepare Drug Dilution Plates Culture->Prepare_Plates Infect Infect Plates with Parasite Culture Prepare_Plates->Infect Incubate Incubate for 72 hours Infect->Incubate Lyse_Stain Lyse RBCs and Stain with SYBR Green I Incubate->Lyse_Stain Read_Fluorescence Read Fluorescence Lyse_Stain->Read_Fluorescence Analyze Calculate IC50 Values Read_Fluorescence->Analyze End End Analyze->End

Workflow for the in vitro SYBR Green I-based antimalarial assay.
In Vivo Efficacy Testing (4-Day Suppressive Test in Mice)

This standard in vivo model is used to assess the ability of a test compound to suppress the proliferation of malaria parasites in an infected animal model.

Principle: The efficacy of the compound is determined by its ability to reduce the level of parasitemia in infected mice compared to untreated controls.

Step-by-Step Methodology:

  • Animal Model: Use Swiss albino mice (e.g., 6-8 weeks old).

  • Infection: Inoculate the mice intraperitoneally with Plasmodium berghei-infected red blood cells (e.g., 1 x 10⁷ parasites).

  • Drug Administration: Administer the test compound orally or subcutaneously to groups of infected mice once daily for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group (e.g., treated with chloroquine).

  • Parasitemia Determination: On day 5 post-infection, collect a thin blood smear from the tail of each mouse.

  • Microscopic Examination: Stain the blood smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the average parasitemia for each treatment group and determine the percentage of suppression of parasitemia relative to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on 5-aryl-8-aminoquinoline derivatives have provided valuable insights into their structure-activity relationships:

  • Nature of the Aryl Substituent: As previously mentioned, the presence of electron-donating groups (e.g., methoxy, ethoxy) on the 5-aryl ring generally enhances antimalarial activity.[1] Conversely, electron-withdrawing groups can sometimes lead to decreased potency.

  • Position of the Substituent: The position of the substituent on the aryl ring also plays a crucial role in determining the compound's activity.

  • The 8-Amino Side Chain: The nature of the side chain at the 8-position of the quinoline ring is critical for activity. Modifications to this side chain can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

The comparative analysis of 5-aryl-8-aminoquinoline derivatives clearly demonstrates their potential as next-generation antimalarial drugs. Their enhanced potency, particularly against drug-resistant strains, and potentially improved safety profiles make them a compelling area for further research and development. Future efforts should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of derivatives to further refine the structure-activity relationships and identify lead candidates with optimal efficacy and safety.

  • In-depth Toxicological Studies: Conducting comprehensive toxicological assessments, including G6PD-deficiency models, to fully characterize the safety profile of lead compounds.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to ensure they possess drug-like qualities suitable for clinical development.

The continued exploration of the 5-aryl-8-aminoquinoline scaffold holds the promise of delivering novel and effective therapies to combat the global threat of malaria.

References

  • Shiraki, H., Kozar, M. P., Melendez, V., Hudson, T. H., Ohrt, C., Magill, A. J., & Lin, A. J. (2011). Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. Journal of Medicinal Chemistry, 54(1), 131-142. [Link]

  • World Health Organization. (2010). In vitro micro-test (Mark III) for the assessment of the response of Plasmodium falciparum to chloroquine, mefloquine, quinine, amodiaquine, sulfadoxine/pyrimethamine and artemisinin. Geneva: WHO.
  • Mahajan, A., et al. (2007). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(88), 71577-71598. [Link]

  • Peters, W. (1987). Chemotherapy and Drug Resistance in Malaria. Academic Press.
  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520.
  • Pybus, B. S., Marcsisin, S. R., Jin, X., Deye, G., Sousa, J. C., Li, Q., ... & Melendez, V. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6. Malaria journal, 12(1), 1-8. [Link]

  • Baird, J. K. (2019). 8-Aminoquinolines. In Antimalarial Drugs (pp. 229-245). Springer, Cham.

Sources

Assessing the Drug-Likeness of Substituted Isoquinolinequinones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoquinolinequinone Advantage

Substituted isoquinoline-5,8-quinones (IQQs) represent a distinct class of heterocyclic quinones that bridge the gap between natural naphthoquinones (like juglone) and synthetic chemotherapeutics. Unlike traditional anthracyclines (e.g., Doxorubicin) which suffer from dose-limiting cardiotoxicity, IQQs are increasingly designed as bioreductive prodrugs .

Their drug-likeness hinges on a specific "Trojan Horse" mechanism: they are substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) , an enzyme overexpressed in many solid tumors (lung, breast, colon). This guide objectively compares IQQs against standard alternatives, providing experimental frameworks to validate their efficacy and safety.

Comparative Analysis: IQQs vs. Clinical Standards

To assess drug-likeness, we must benchmark IQQs against established pharmacophores. The following data synthesizes structure-activity relationship (SAR) studies involving 7-amino-substituted IQQs compared to Doxorubicin (clinical standard) and


-Lapachone (NQO1-targeting benchmark).
Table 1: Cytotoxicity & Selectivity Profile (In Vitro)

Data aggregated from comparative SAR studies on human adenocarcinoma cells (e.g., MCF-7, MDA-MB-231).

ParameterSubstituted IQQs (e.g., 7-amino-IQ)Doxorubicin (Standard of Care)

-Lapachone
(NQO1 Benchmark)
Interpretation
Potency (

)
0.5 – 6.5

M
0.01 – 0.5

M
2.0 – 8.0

M
IQQs are moderately potent but often less potent than Doxorubicin.
Selectivity Index (SI) > 10 (Tumor vs. Fibroblast)< 5 (High systemic toxicity)~ 5 - 10Critical Advantage: IQQs show superior safety margins due to NQO1 specificity.
Solubility (Aq) Moderate to HighModerate (Salt form)Low (Requires encapsulation)The isoquinoline nitrogen enhances aqueous solubility without formulation aids.
Mechanism NQO1-driven ROS cyclingDNA Intercalation / Topo IINQO1-driven ROS cyclingIQQs mimic

-Lapachone but with better physicochemical properties.
Table 2: Physicochemical Drug-Likeness (Lipinski Compliance)
PropertyIdeal Range 7-Amino-IQQ Derivatives Doxorubicin Assessment
LogP 0 < LogP < 31.5 – 2.81.27IQQs fall in the optimal range for membrane permeability.
TPSA < 140 Ų60 – 90 Ų206 Ų (High)IQQs have superior oral bioavailability potential compared to anthracyclines.
H-Bond Donors < 51 – 26High compliance with Lipinski's Rule of 5.
MW < 500 Da250 – 400 Da543 DaIQQs are small molecules, facilitating synthesis and optimization.

Mechanistic Validation: The NQO1 Redox Cycle

The drug-likeness of IQQs is not defined solely by potency, but by their activation mechanism. Unlike Doxorubicin, which is universally toxic, IQQs require bioactivation.

Diagram 1: NQO1-Mediated Futile Cycling

This pathway illustrates how IQQs generate cytotoxic Reactive Oxygen Species (ROS) specifically within cancer cells.

NQO1_Mechanism IQQ IQQ (Prodrug) (Quinone Form) HQ Hydroquinone (Unstable) IQQ->HQ 2e- Reduction NQO1 Enzyme: NQO1 (Overexpressed in Tumor) NQO1->IQQ Catalysis NAD NAD(P)+ NQO1->NAD Semiquinone Semiquinone Radical HQ->Semiquinone Auto-oxidation ROS Superoxide (O2•-) & H2O2 HQ->ROS Generates Semiquinone->IQQ Futile Cycling Semiquinone->ROS Generates Damage DNA Damage & Apoptosis (Anoikis) ROS->Damage NADH NAD(P)H NADH->NQO1

Caption: NQO1 catalyzes a two-electron reduction of the IQQ to an unstable hydroquinone, which auto-oxidizes back to the parent quinone, releasing a burst of ROS (Futile Cycle).

Experimental Protocols for Validation

To objectively assess a new substituted isoquinolinequinone, you must validate both its synthesis and its biological specificity.

Protocol A: Synthesis of 7-Amino-5,8-Isoquinolinequinones

Rationale: The 7-amino position is critical for modulating redox potential and solubility.

Workflow Diagram:

Synthesis_Workflow Start Start: 2,5-Dimethoxybenzaldehyde Step1 1. Pomeranz-Fritsch Cyclization (Aminoacetaldehyde dimethyl acetal) Start->Step1 Inter1 Intermediate: 5,8-Dimethoxyisoquinoline Step1->Inter1 Step2 2. Oxidative Demethylation (Ceric Ammonium Nitrate - CAN) Inter1->Step2 Quinone Scaffold: 5,8-Isoquinolinequinone Step2->Quinone Step3 3. Regioselective Nucleophilic Substitution (Primary Amines, O2, CeCl3) Quinone->Step3 Final Product: 7-Amino-5,8-IQQ Step3->Final

Caption: Three-step synthesis pathway to generate diverse 7-amino-IQQ libraries for SAR screening.

Detailed Methodology:

  • Cyclization: Condense 2,5-dimethoxybenzaldehyde with aminoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization to yield the isoquinoline core.

  • Oxidation: Treat the intermediate with Ceric Ammonium Nitrate (CAN) in acetonitrile/water at 0°C. This step is self-validating: a color change to bright yellow indicates successful quinone formation.

  • Substitution: React the quinone with the desired amine (e.g., benzylamine) in ethanol. Note: The C-7 position is preferentially attacked due to the electronic influence of the isoquinoline nitrogen.

Protocol B: NQO1-Specific Cytotoxicity Assay (Dicoumarol Screen)

Rationale: To prove drug-likeness is NQO1-dependent, you must demonstrate that inhibiting NQO1 abolishes toxicity.

  • Cell Selection: Use MCF-7 (NQO1-high) and MDA-MB-231 (NQO1-low/moderate) cell lines.

  • Inhibitor Control: Pre-treat one set of wells with Dicoumarol (50

    
    M) , a specific NQO1 inhibitor, for 2 hours.
    
  • Compound Treatment: Add the IQQ candidate at graded concentrations (0.1 – 100

    
    M).
    
  • Readout: Perform MTT or SRB assay after 48 hours.

  • Validation Criteria:

    • High Drug-Likeness: The

      
       in MCF-7 cells should increase significantly (e.g., >5-fold shift) in the presence of Dicoumarol.
      
    • Low Drug-Likeness: If Dicoumarol has no effect, the compound likely acts via off-target toxicity (e.g., general alkylation), reducing its therapeutic window.

References

  • Valderrama, J. A., et al. (2023). Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. National Institutes of Health (PMC). [Link]

  • Ross, D., & Siegel, D. (2017). Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch. Frontiers in Physiology. [Link]

  • MDPI. (2024). Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging. Journal of Personalized Medicine. [Link]

  • Kalita, J., et al. (2019).[1] Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines. Journal of Medicinal Chemistry & Drug Design. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(4-Fluorophenoxy)isoquinolin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Handling 5-(4-Fluorophenoxy)isoquinolin-8-amine (CAS: 1154275-78-1) requires rigorous safety protocols due to the compounding hazards of its structural components. This molecule combines an isoquinoline core—a known respiratory and mucosal irritant—with a highly lipophilic fluorophenoxy group and a primary aromatic amine (PAA).

Primary aromatic amines are notorious for their ability to rapidly penetrate the dermal barrier, potentially causing methemoglobinemia, and are widely classified as suspected or known mutagens and carcinogens[1],[2]. The addition of the fluorine atom increases the molecule's overall lipophilicity, further enhancing skin permeability compared to non-halogenated analogs.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational and disposal framework to ensure absolute safety when handling this compound.

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is insufficient for handling halogenated aromatic amines. The selection of protective gear must account for the chemical's high dermal permeability and the aerosolization risk of fine powders.

  • Hand Protection (Causality): The lipophilic nature of the fluorophenoxy group allows it to permeate standard thin nitrile gloves rapidly. Therefore, using multi-hazard gloves (such as Silver Shield®) underneath a standard nitrile overglove is required to provide both chemical resistance and tactile dexterity[3].

  • Eye & Face Protection: Tightly fitting chemical safety goggles are mandatory. If handling concentrated stock solutions or volumes exceeding 50 mL, an 8-inch minimum face shield must be worn to prevent mucosal absorption from accidental splashes[4].

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat is standard. For bulk powder handling, a chemical-resistant Tyvek® or polyethylene apron is required, as cotton lab coats absorb and hold lipophilic amines against the skin[5].

  • Respiratory Protection: All handling of the dry powder must occur within a certified Class II Type B2 biological safety cabinet or a chemical fume hood. If engineering controls fail or are unavailable, a NIOSH-approved respirator equipped with OV/P100 (Organic Vapor / Particulate) cartridges is mandatory[5].

Table 1: Quantitative PPE Specifications & Breakthrough Data
Protective EquipmentMaterial / SpecificationQuantitative MetricOperational Recommendation
Primary Glove PE/EVAL (Silver Shield®)Thickness: 2.7 milBreakthrough: > 240 mins. Wear as base layer.
Outer Glove Heavy-duty NitrileThickness:

8 mil
Breakthrough: ~ 30 mins. Change immediately if contaminated.
Fume Hood Local Exhaust VentilationFace Velocity: 80–120 fpmSelf-Validation: Check digital monitor before opening vial.
Respirator (Backup) NIOSH OV/P100 CartridgeFiltration: 99.97% of particulatesUse only if fume hood face velocity drops below 80 fpm.

Step-by-Step Operational Handling Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Environmental Preparation & Verification

  • Verify the fume hood face velocity is actively reading between 80 and 120 feet per minute (fpm). Validation: The digital alarm is silent, and a Kimwipe taped to the sash is gently pulled inward.

  • Line the fume hood workspace with disposable, absorbent, plastic-backed bench paper to catch micro-spills.

Step 2: Static Elimination & Weighing

  • Don all PPE as outlined in Table 1.

  • Use an anti-static gun (ionizer) on the metal spatula and the anti-static weigh boat.

    • Causality: Isoquinoline powders easily hold static charges. Discharging the equipment prevents the powder from aerosolizing and adhering to the outside of the vial or your gloves, mitigating inhalation risks.

  • Dispense the required mass of 5-(4-Fluorophenoxy)isoquinolin-8-amine carefully.

Step 3: Solubilization & Transfer

  • Dissolve the compound in your chosen organic solvent (e.g., DMSO or DMF) inside the closed fume hood environment.

  • Cap the vial tightly.

  • Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., 70% ethanol) to remove any microscopic dust before removing it from the hood.

Step 4: Doffing & Decontamination

  • Remove the outer nitrile gloves while your hands are still inside the fume hood. Dispose of them as hazardous solid waste.

  • Wash hands with cold water and soap.

    • Causality: Warm water induces vasodilation and opens skin pores, which dramatically increases the dermal absorption rate of any trace aromatic amines[5]. Cold water keeps pores closed during decontamination.

HandlingWorkflow Start Pre-Operation: Verify Hood 80-120 fpm PPE Don PPE: PE/EVAL + Nitrile Gloves Start->PPE Static Static Elimination: Discharge Spatula & Boat PPE->Static Weigh Weighing: Perform strictly inside Hood Static->Weigh Solubilize Solubilization: Cap tightly before exit Weigh->Solubilize Decon Decontamination: Wipe vial, Wash with COLD water Solubilize->Decon

Caption: Operational workflow for the safe handling, weighing, and decontamination of aromatic amines.

Spill Response Protocol

In the event of a spill outside the fume hood:

  • Isolate: Immediately evacuate personnel from a 10-foot radius.

  • Contain: Do not sweep dry powders, as this generates inhalable dust. Cover solid spills with damp absorbent paper. For liquid solutions, surround and cover the spill with vermiculite or a commercial chemical spill pillow[1].

  • Neutralize & Clean: Wipe the area with a dilute acidic solution (e.g., 1% acetic acid).

    • Causality: The acid protonates the amine group (

      
      ), converting the highly lipophilic free base into a water-soluble salt, making it easier to lift from the surface and preventing it from permeating your gloves during cleanup.
      

Chemical Deactivation & Disposal Plan

Aromatic amines must never be disposed of in standard solid waste or flushed down the drain untreated due to their severe aquatic toxicity and environmental persistence[1],[6]. Small-scale laboratory deactivation using acidified potassium permanganate efficiently degrades aromatic amines into non-toxic byproducts[7],[8].

Step-by-Step Deactivation Methodology

Note: This procedure should only be carried out by knowledgeable laboratory workers inside a fume hood[8].

  • Acidification: In a 5-L flask, dissolve up to 0.01 mol of the 5-(4-Fluorophenoxy)isoquinolin-8-amine waste in 3 L of 1.7 N sulfuric acid (

    
    )[8],[9].
    
    • Causality: Acidification protonates the amine, increasing its aqueous solubility and making the aromatic ring more susceptible to oxidative cleavage.

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (

    
    ) to the flask[8].
    
  • Incubation: Allow the solution to stand at room temperature for exactly 8 hours[8],[9].

    • Causality: This extended incubation provides the necessary contact time for the complete oxidative destruction of the mutagenic aromatic amine moiety.

  • Reduction of Excess Oxidant: Slowly add solid sodium hydrogen sulfite (

    
    ) to the mixture while stirring. Continue adding until the purple color completely disappears[8].
    
    • Self-Validation: The transition from deep purple to a clear/colorless solution confirms the complete reduction of excess, unreacted permanganate.

  • Neutralization & Disposal: Neutralize the clear solution to approximately pH 7 using dilute sodium hydroxide (

    
    )[8]. Once neutralized, the degraded aqueous solution can be disposed of in the designated aqueous hazardous waste stream or sanitary sewer, strictly according to your institution's Environmental Health and Safety (EHS) guidelines[7].
    

DeactivationWorkflow Waste Amine Waste (<0.01 mol) Acid Acidification (3L 1.7 N H2SO4) Waste->Acid Oxidize Oxidation (1L 0.2 M KMnO4, 8h) Acid->Oxidize Reduce Reduction (Add NaHSO3 until clear) Oxidize->Reduce Neutralize Neutralization (Adjust to pH 7 with NaOH) Reduce->Neutralize Dispose EHS Disposal (Aqueous Waste Stream) Neutralize->Dispose

Caption: Chemical deactivation pathway of aromatic amines via acidified potassium permanganate oxidation.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Chemical Health & Safety URL:[Link]

  • Laboratory Safety Manual: Aromatic Amines King Abdullah University of Science and Technology (KAUST) URL:[Link]

  • Chemical Safety Guide, 5th Ed National Institutes of Health (NIH) - Division of Occupational Health and Safety URL:[Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution SKC Inc. URL:[Link]

  • Chemical Waste Disposal Guidelines Hong Kong University of Science and Technology (HKUST) URL:[Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals École Polytechnique Fédérale de Lausanne (EPFL) URL:[Link]

  • In-Laboratory Treatment of Chemical Waste University of British Columbia (UBC) Safety & Risk Services URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.